10-Acetyloxy Oxcarbazepine
Description
Properties
IUPAC Name |
(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJEEHQNGPADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552124 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-21-9 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Analysis of 10-Acetyloxy Oxcarbazepine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 10-Acetyloxy Oxcarbazepine, a significant derivative of the widely used anticonvulsant, Oxcarbazepine. The document delves into the strategic chemical pathways for its synthesis, with a particular focus on the acetylation of its metabolic precursor. Furthermore, a detailed exposition of the analytical methodologies employed for its structural characterization is presented, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and analysis of novel anticonvulsant agents.
Introduction: The Rationale for 10-Acetyloxy Oxcarbazepine
Oxcarbazepine, a 10-keto derivative of carbamazepine, is a well-established antiepileptic drug valued for its efficacy in treating partial seizures.[1][2] Its pharmacological activity is primarily attributed to its active metabolite, 10-hydroxycarbazepine. The exploration of derivatives of these core structures is a key strategy in the quest for novel therapeutic agents with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects. 10-Acetyloxy Oxcarbazepine, and more specifically its S-enantiomer, eslicarbazepine acetate, has emerged as a clinically significant prodrug.[3][4] The acetylation at the 10-position offers a strategic modification that influences the drug's metabolic pathway and bioavailability.[5] This guide will focus on the synthesis and detailed structural analysis of this important derivative.
Synthetic Pathways to 10-Acetyloxy Oxcarbazepine
The synthesis of 10-Acetyloxy Oxcarbazepine is most efficiently achieved through the acetylation of its precursor, 10-hydroxycarbazepine. This precursor is, in turn, synthesized from the commercially available drug, Oxcarbazepine. The overall synthetic strategy involves a two-step process: the reduction of the keto group of Oxcarbazepine, followed by the esterification of the resulting hydroxyl group.
Step 1: Reduction of Oxcarbazepine to 10-Hydroxycarbazepine
The initial step involves the reduction of the 10-keto group of Oxcarbazepine to a hydroxyl group, yielding 10-hydroxycarbazepine. This transformation can be effectively carried out using a variety of reducing agents. A common and efficient method employs sodium borohydride in an alcoholic solvent.[3]
Experimental Protocol: Synthesis of 10-Hydroxycarbazepine
-
Reaction Setup: In a round-bottom flask, suspend Oxcarbazepine (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
Addition of Reducing Agent: To this suspension, add sodium borohydride (NaBH₄) (1.0 g per 10 g of Oxcarbazepine) portion-wise at a controlled temperature, for instance, 45°C.[3] The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the amide functionality or the aromatic rings.
-
Reaction Monitoring: Stir the reaction mixture for a designated period (e.g., 2 hours) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, quench the reaction by the careful addition of an aqueous acid solution, such as 1N hydrochloric acid.
-
Extraction and Isolation: Extract the product into an organic solvent like dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude 10-hydroxycarbazepine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water, to afford the pure 10-hydroxycarbazepine.[3]
Step 2: Acetylation of 10-Hydroxycarbazepine
The final step in the synthesis is the acetylation of the 10-hydroxyl group of 10-hydroxycarbazepine to yield 10-Acetyloxy Oxcarbazepine. This esterification is typically achieved using an acetylating agent in the presence of a base. A well-documented method involves the use of acetyl chloride with a tertiary amine base like pyridine in an inert solvent.[6]
Experimental Protocol: Synthesis of 10-Acetyloxy Oxcarbazepine
-
Reaction Setup: Suspend 10-hydroxycarbazepine (1 equivalent) in a dry, inert organic solvent such as dichloromethane in a reaction vessel.
-
Addition of Base and Acetylating Agent: Add pyridine to the suspension, followed by the dropwise addition of acetyl chloride dissolved in dichloromethane.[6] The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Work-up and Isolation: Once the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude 10-Acetyloxy Oxcarbazepine can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Structural Analysis of 10-Acetyloxy Oxcarbazepine
The unambiguous confirmation of the structure of 10-Acetyloxy Oxcarbazepine requires a combination of spectroscopic and crystallographic techniques. The following sections detail the expected and reported data for its structural elucidation. For the purpose of providing specific data, the well-characterized S-enantiomer, eslicarbazepine acetate, will be used as the primary reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of eslicarbazepine acetate is expected to show distinct signals for the aromatic protons, the protons of the dibenzazepine ring system, and the acetyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the dibenzazepine ring and the acetyl group.
| Assignment | ¹H NMR (400 MHz, DMSO) δ (ppm) [7] | ¹³C NMR (100 MHz, DMSO) δ (ppm) [7] |
| -CH₃ (acetyl) | 2.07 (s, 3H) | 21.0 |
| -CH₂- (ring) | 3.07 (m, 2H) | 35.5 |
| -NH₂ | 5.90 (s, 2H) | - |
| -CH-O- | 6.18 (m, 1H) | 70.1 |
| Aromatic-H | 7.32 (m, 8H) | 127.4–133.8 |
| Aromatic-C | - | 133.7, 141.4 |
| C=O (amide) | - | 156.1 |
| C=O (ester) | - | 169.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For eslicarbazepine acetate, the protonated molecular ion [M+H]⁺ is expected at m/z 297.[7] The fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the dibenzazepine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of eslicarbazepine acetate exhibits characteristic absorption bands for the N-H, C=O (ester and amide), and C=C bonds.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) [7] |
| N-H | Stretching | 3476.4 |
| C=O (ester) | Stretching | 1726.2 |
| C=O (amide) | Stretching | 1653.6 |
| C=C (aromatic) | Stretching | 1564.1, 1488.1 |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For eslicarbazepine acetate, various crystalline forms (polymorphs) have been identified. The characterization is typically done using Powder X-ray Diffraction (PXRD), which gives a unique diffraction pattern for each crystalline form. A patent describes a crystalline form of eslicarbazepine acetate characterized by a specific PXRD pattern.[8]
Conclusion
The synthesis of 10-Acetyloxy Oxcarbazepine is a well-defined process that leverages the readily available antiepileptic drug, Oxcarbazepine. The two-step conversion through a 10-hydroxy intermediate is a robust and scalable route. The structural integrity of the final product is unequivocally confirmed through a suite of modern analytical techniques. The detailed spectroscopic and crystallographic data presented in this guide serve as a benchmark for the identification and characterization of 10-Acetyloxy Oxcarbazepine and its enantiomers. This comprehensive technical overview is intended to empower researchers and drug development professionals in their efforts to innovate within the field of anticonvulsant therapeutics.
References
- Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873–888.
-
National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem. Retrieved from [Link]
- MSN Laboratories Private Limited. (2011). Process for preparing (s)-10-acetoxy-10,11-dihydro-5h-dibenz[b,f] azepine-5-carboxamide. (Patent No. WO2011138795A2). Google Patents.
- Bial-Portela & CA, SA. (2011). Eslicarbazepine acetate and its polymorphs. (Patent No. WO2011091131A2). Google Patents.
- Bial-Portela & CA, SA. (2002). Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide. (Patent No. CA2448094C). Google Patents.
-
Wikipedia. (n.d.). Eslicarbazepine acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Eslicarbazepine acetate. PubChem. Retrieved from [Link]
-
Reddy, G. S., et al. (2014). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 133–139. Retrieved from [Link]
-
El-Haj, B., et al. (2016). Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience. Drug Safety, 39(11), 1073–1087. Retrieved from [Link]
Sources
- 1. Eslicarbazepine Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eslicarbazepine acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eslicarbazepine | C15H14N2O2 | CID 9881504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011091131A2 - Eslicarbazepine acetate and its polymorphs - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 10-Acetyloxy Oxcarbazepine's Anticonvulsant Activity
Introduction: Rationale for the Investigation of 10-Acetyloxy Oxcarbazepine
Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the continued development of anticonvulsant therapies with improved efficacy and tolerability. Oxcarbazepine (OXC), a widely prescribed antiepileptic drug, exerts its therapeutic effect primarily through its active metabolite, licarbazepine (also known as monohydroxy derivative or MHD).[1][2] OXC itself is a prodrug, rapidly converted in the body to licarbazepine.[1][2] The primary mechanism of action of licarbazepine is the blockade of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.[1][2][3]
10-Acetyloxy Oxcarbazepine, also known as Eslicarbazepine acetate (and formerly as BIA 2-093), is a novel third-generation antiepileptic drug structurally related to oxcarbazepine.[3][4] It was developed to improve upon the pharmacokinetic profile of its predecessors. Like oxcarbazepine, it acts as a prodrug, being rapidly and extensively metabolized to its active metabolite, (S)-licarbazepine.[4][5] This targeted delivery of the active enantiomer is designed to offer a more consistent therapeutic effect and potentially a better safety profile.[6]
This technical guide provides a comprehensive framework for the in vitro evaluation of 10-Acetyloxy Oxcarbazepine's anticonvulsant activity. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to elucidate the compound's mechanism of action, potency, and potential neurotoxicity. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and logical experimental design.
Section 1: Synthesis of 10-Acetyloxy Oxcarbazepine
The synthesis of 10-Acetyloxy Oxcarbazepine (Eslicarbazepine acetate) typically involves the acylation of the corresponding 10-hydroxy precursor. A common synthetic route starts from 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide.
A patented method describes the production of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide by reacting 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide with acetylchloride in the presence of pyridine in a solvent such as dichloromethane.[7] Another patented process specifically outlines the preparation of the (S)-enantiomer, which is the clinically approved form, Eslicarbazepine acetate.[3]
Section 2: Elucidating the Primary Mechanism of Action: Voltage-Gated Sodium Channel Modulation
The hallmark of the dibenzazepine carboxamide family of anticonvulsants is their interaction with voltage-gated sodium channels (VGSCs).[2] Mutations in genes encoding various VGSC subtypes, such as Nav1.1, Nav1.2, and Nav1.6, are implicated in different epilepsy syndromes.[8][9] Therefore, a thorough in vitro evaluation must focus on characterizing the interaction of 10-Acetyloxy Oxcarbazepine's active metabolite, S-licarbazepine, with these channels.
Experimental Approach: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for studying the effects of a compound on ion channel function with high fidelity.[10] This method allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.
Recommended Cell Lines
For these studies, human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing specific human voltage-gated sodium channel subtypes (e.g., hNav1.1, hNav1.2, hNav1.6) are recommended. These recombinant cell lines provide a clean system to study the effect of the compound on a specific channel subtype in isolation.
Step-by-Step Protocol for Whole-Cell Patch-Clamp Analysis
-
Cell Preparation:
-
Culture the chosen stable cell line in appropriate media and conditions.
-
On the day of recording, detach the cells using a gentle dissociation solution and re-plate them onto glass coverslips at a low density.
-
Allow the cells to adhere for at least 1-2 hours before use.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes before recording.
-
-
Voltage Protocols:
-
To assess tonic block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.
-
To assess use-dependent block: Apply a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) from a holding potential of -90 mV.
-
To assess effects on slow inactivation: Use a long depolarizing prepulse (e.g., 1-5 seconds) to various potentials before a test pulse to measure the available sodium current.
-
-
Data Acquisition and Analysis:
-
Record the sodium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Analyze the peak current amplitude, current decay kinetics, and the voltage-dependence of activation and inactivation.
-
Calculate the concentration-response curve for the block of the sodium current to determine the IC₅₀ value.
-
Comparative Data and Expected Outcomes
Studies have shown that eslicarbazepine has a distinct profile compared to carbamazepine and oxcarbazepine. While all three compounds block VGSCs, eslicarbazepine demonstrates a higher affinity for the slow-inactivated state of the channel compared to the resting state.[2] This preferential binding to a state that is more prevalent during sustained neuronal firing may contribute to its efficacy in seizure control.
A study using N1E-115 mouse neuroblastoma cells, which endogenously express VGSCs, found that at a concentration of 250 µM, eslicarbazepine did not significantly affect the voltage-dependence of fast inactivation, unlike oxcarbazepine and carbamazepine.[2] However, eslicarbazepine markedly shifted the voltage-dependence of slow inactivation.[2]
Table 1: Comparative Effects on VGSC Inactivation (Data from Hebeisen et al., 2015) [2]
| Compound (250 µM) | Shift in V₀.₅ of Fast Inactivation (mV) | Shift in V₀.₅ of Slow Inactivation (mV) |
| Eslicarbazepine | No significant shift | -31.2 |
| Oxcarbazepine | -16.6 | -28.1 |
| Carbamazepine | -12.0 | -4.6 |
This table summarizes the differential effects of the compounds on the voltage-dependence of fast and slow inactivation of voltage-gated sodium channels.
Section 3: Investigating Network Activity in a More Intact System: Organotypic Hippocampal Slice Cultures
While single-cell electrophysiology provides detailed mechanistic insights, evaluating a compound's effect on neuronal network activity offers a more physiologically relevant context. Organotypic hippocampal slice cultures preserve the complex synaptic circuitry of the hippocampus and are an excellent model for studying epileptiform activity.[11][12]
Step-by-Step Protocol for Organotypic Hippocampal Slice Cultures
-
Slice Preparation:
-
Sacrifice postnatal day 6-9 mouse or rat pups in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi and cut 300-400 µm thick transverse slices using a vibratome.
-
-
Culturing:
-
Place the slices on porous membrane inserts in a 6-well plate containing culture medium.
-
The interface method, where the slices are exposed to the humidified atmosphere of the incubator on their top surface and receive nutrients from the medium below the membrane, is recommended.[11]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
Induction of Epileptiform Activity:
-
After 7-10 days in culture, induce epileptiform activity by treating the slices with a pro-convulsant agent such as 4-aminopyridine (4-AP) or by using a low-magnesium artificial cerebrospinal fluid (aCSF).[13]
-
-
Electrophysiological Recording:
-
Transfer an insert with a slice to a recording chamber and perfuse with aCSF.
-
Use a multi-electrode array (MEA) or perform extracellular field potential recordings with a glass microelectrode placed in the CA1 or CA3 region of the hippocampus.
-
Record baseline epileptiform activity (e.g., seizure-like events, interictal spikes).
-
-
Compound Application and Data Analysis:
-
Apply 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, and S-licarbazepine at various concentrations to the perfusion bath.
-
Record the changes in the frequency, duration, and amplitude of the epileptiform events.
-
Analyze the data to determine the concentration-dependent effects of each compound on network hyperexcitability.
-
Expected Outcomes
It is anticipated that 10-Acetyloxy Oxcarbazepine's active metabolite will suppress epileptiform activity in a concentration-dependent manner. A study has shown that eslicarbazepine exhibits a similar concentration-dependent suppression of epileptiform activity in hippocampal slices as carbamazepine.[2] This assay will allow for a direct comparison of the potency of 10-Acetyloxy Oxcarbazepine with its parent compounds in a more integrated neuronal network.
Section 4: Secondary/Exploratory Target Evaluation: GABA-A Receptor Modulation
While the primary mechanism of action of dibenzazepines is VGSC blockade, some studies have suggested potential interactions with other neurotransmitter systems. For instance, benzodiazepines, a major class of anticonvulsants, act by positively modulating GABA-A receptors.[14][15] Although there is no strong evidence for a direct, clinically relevant interaction of S-licarbazepine with GABA-A receptors, it is prudent in a comprehensive in vitro evaluation to investigate this possibility.
Experimental Approach: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes or Patch-Clamp in Recombinant Cell Lines
Xenopus oocytes expressing recombinant GABA-A receptors or mammalian cell lines (e.g., HEK-293) stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are suitable systems for this assay.
Step-by-Step Protocol for GABA-A Receptor Modulation Assay
-
System Preparation:
-
For Xenopus oocytes, inject cRNA encoding the desired GABA-A receptor subunits and incubate for 2-5 days.
-
For mammalian cell lines, culture the cells as described in section 2.3.1.
-
-
Recording Procedure:
-
Perform whole-cell patch-clamp or TEVC recordings.
-
Hold the cell/oocyte at a potential of -60 to -80 mV.
-
-
Compound Application and Data Acquisition:
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the GABA EC₂₀ concentration with various concentrations of 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, or S-licarbazepine.
-
Include a known positive allosteric modulator (e.g., diazepam) as a positive control.
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compounds.
-
-
Data Analysis:
-
Calculate the percentage potentiation or inhibition of the GABA-evoked current by the test compounds.
-
Determine if the compounds directly activate the receptor in the absence of GABA.
-
Section 5: Assessing Neuronal Viability: In Vitro Neurotoxicity
A critical aspect of preclinical drug development is the assessment of potential neurotoxicity. A favorable therapeutic window requires a compound to be efficacious at concentrations that do not induce significant neuronal damage.
Recommended Cell Line: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a well-established model for neurotoxicity studies.[16][17] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing the effects of compounds on neuronal health.
Step-by-Step Protocol for Neurotoxicity Assessment
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a standard growth medium.
-
To induce differentiation, treat the cells with retinoic acid (e.g., 10 µM) for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
-
-
Compound Treatment:
-
Plate the differentiated SH-SY5Y cells in 96-well plates.
-
Treat the cells with a range of concentrations of 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, and S-licarbazepine for 24-48 hours.
-
-
Viability Assays:
-
MTT Assay: This colorimetric assay measures mitochondrial metabolic activity, which is an indicator of cell viability. After treatment, incubate the cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by measuring the absorbance at 570 nm.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to vehicle-treated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) for each compound.
-
Comparative Neurotoxicity Data
A study comparing the neurotoxicity of BIA 2-093 (Eslicarbazepine acetate), carbamazepine, and oxcarbazepine in cultured hippocampal neurons found that at a concentration of 300 µM for 24 hours, oxcarbazepine induced degeneration and swelling of neurites, whereas this effect was not observed with BIA 2-093.[18] This suggests that 10-Acetyloxy Oxcarbazepine may have a more favorable neurotoxicity profile than oxcarbazepine.[18]
Table 2: Comparative Neurotoxicity in Cultured Hippocampal Neurons [18]
| Compound (300 µM) | Morphological Changes (Neurite Degeneration/Swelling) |
| BIA 2-093 | Not Observed |
| Oxcarbazepine | Observed |
| Carbamazepine | Observed |
This table provides a qualitative comparison of the neurotoxic effects of the compounds on primary neuronal cultures.
Conclusion and Future Directions
This technical guide outlines a robust and comprehensive in vitro strategy for evaluating the anticonvulsant activity of 10-Acetyloxy Oxcarbazepine. By systematically investigating its effects on voltage-gated sodium channels, neuronal network activity, and potential off-target interactions, researchers can build a detailed pharmacological profile of this promising therapeutic agent. The comparative approach against its predecessors, oxcarbazepine and carbamazepine, is crucial for establishing its potential advantages in terms of potency, mechanism of action, and safety.
Future in vitro studies could explore the compound's effects in models of pharmacoresistant epilepsy, for instance, by using human induced pluripotent stem cell (iPSC)-derived neurons from patients with specific genetic mutations.[19] Such advanced models will be invaluable in the journey towards personalized medicine for epilepsy.
References
-
Fraser, C. M., & Williams, M. (2020). Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. Frontiers in Pharmacology, 11, 579621. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Eslicarbazepine Acetate? Patsnap Synapse. [Link]
-
Hebeisen, S., Pires, N., Loureiro, A. I., Bonifácio, M. J., Wright, L. C., & Soares-da-Silva, P. (2015). Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide. Neuropharmacology, 89, 122–135. [Link]
-
Galiana, G. L., Gauthier, A. C., & Verrotti, A. (2011). A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. ISRN Neurology, 2011, 416304. [Link]
-
Gogolla, N., Galimberti, I., & Deisseroth, K. (2009). Staining protocol for organotypic hippocampal slice cultures. Nature Protocols, 4(5), 713–720. [Link]
-
Almeida, L., Fernandes, M. J., Soares, E., & Soares-da-Silva, P. (2004). Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093. Epilepsia, 45(10), 1228–1234. [Link]
-
Meza, C. A., & Catterall, W. A. (2019). Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review. International Journal of Molecular Sciences, 20(17), 4296. [Link]
-
Galiana, G. L., Gauthier, A. C., & Verrotti, A. (2011). A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. ISRN Neurology, 2011, 416304. [Link]
-
Goldenberg, M. M. (2010). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. P & T : a peer-reviewed journal for formulary management, 35(10), 555–563. [Link]
-
Balestrino, M., & Simonato, M. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in Neurology, 14, 1145452. [Link]
-
JoVE. (2022, June 9). Organotypic Hippocampal Slice Cultures l Protocol Preview [Video]. YouTube. [Link]
-
Booker, S. A., Pires, N., Cobb, S., Soares-da-Silva, P., & Vida, I. (2015). Carbamazepine and oxcarbazepine, but not eslicarbazepine, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors. Neuropharmacology, 93, 103–115. [Link]
- Bial-Portela & Ca, S. A. (2001). Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-oxo-5h-dibenz/b,f/azepine-5-carboxamide.
-
Chebib, M., & Johnston, G. A. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15029. [Link]
-
Löscher, W. (2017). Animal Models of Pharmacoresistant Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Fraser, C. M., & Williams, M. (2020). Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. Frontiers in Pharmacology, 11, 579621. [Link]
-
Catterall, W. A. (2012). Voltage-Gated Na+ Channels. Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Löscher, W., & Schmidt, D. (2006). In search of models of pharmacoresistant epilepsy. Epilepsy Research, 70(Suppl 1), S107–S117. [Link]
-
Adzhubei, I. A., & Kaczmarek, L. K. (2018). Preparation of rat organotypic hippocampal slice cultures using the membrane-interface method. Methods in Molecular Biology, 1772, 15–27. [Link]
-
Soares, E., Bettencourt, A., & Soares-da-Silva, P. (2001). Inhibition of Glutamate Release by BIA 2-093 and BIA 2-024, Two Novel Derivatives of Carbamazepine, Due to Blockade of Sodium but Not Calcium Channels. Biochemical Pharmacology, 61(11), 1429–1437. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]
-
Gogolla, N., Galimberti, I., & Deisseroth, K. (2009). Staining protocol for organotypic hippocampal slice cultures. Nature Protocols, 4(5), 713–720. [Link]
-
Encyclopedia.pub. (2022, December 22). Human In Vitro Stem Cell-Derived Models of Epilepsy. [Link]
-
Catterall, W. A. (2012). Sodium Channel Mutations and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Cover, C., et al. (2023). Exposure to Bisphenol S and Bisphenol F Alters Gene Networks Related to Protein Translation and Neuroinflammation in SH-SY5Y Human Neuroblastoma Cells. International Journal of Molecular Sciences, 24(15), 12151. [Link]
-
NeuroProof. (n.d.). Epilepsy In Vitro Models. Retrieved from [Link]
-
Hebeisen, S., & Soares-da-Silva, P. (2012). SLOW AND FAST INACTIVATION OF VOLTAGE-GATED SODIUM CHANNELS BY ESLICARBAZEPINE, CARBAMAZEPINE, OXCARBAZEPINE AND LACOSAMIDE. American Epilepsy Society. [Link]
-
Khan, A., & Batool, Z. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Genetics, 12, 644299. [Link]
-
Cover, C., et al. (2023). Elucidating Neurotoxicity Pathways in Human Neuroblastoma Cells (SH-SY5Y) Following Exposure to Bisphenol S and Bisphenol F. Preprints.org. [Link]
-
RxPedia. (2023, March 9). Pharmacology of Eslicarbazepine (Aptiom); Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
-
da Silva, C. Q., et al. (2023). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]
-
Husna, M., et al. (2022). Organotypic Hippocampal Slice Culture PROTOCOL. protocols.io. [Link]
-
Pop, A. M., & Timofeeva, O. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Pharmaceuticals, 14(3), 246. [Link]
-
Evers, A. S., & Crowder, C. M. (2014). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Molecular Pharmacology, 86(4), 368–377. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sodium Channel Mutations and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]
- 10. Inhibition of glutamate release by BIA 2-093 and BIA 2-024, two novel derivatives of carbamazepine, due to blockade of sodium but not calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]
- 18. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
The Evolution of a Third-Generation Antiepileptic: A Technical Guide to the Discovery and Development of Eslicarbazepine Acetate
Preamble: The Quest for a Refined Dibenzazepine Anticonvulsant
For decades, carbamazepine has been a cornerstone in the management of epilepsy, particularly for partial-onset seizures. Its discovery in the 1950s was a serendipitous event, branching from research aimed at developing new neuroleptics.[1] However, its clinical utility has been hampered by a complex pharmacokinetic profile, including autoinduction of metabolism and the formation of a reactive epoxide metabolite, carbamazepine-10,11-epoxide, which has been linked to idiosyncratic adverse reactions.[2] This led to the development of oxcarbazepine, a second-generation analogue designed to circumvent the problematic epoxide pathway.[3] While oxcarbazepine offered an improved tolerability profile, it is rapidly metabolized to a racemic mixture of licarbazepine, with the (S)-enantiomer, known as eslicarbazepine, being the major and more active component.[4] The pursuit of a more refined therapeutic agent, with a predictable pharmacokinetic profile and a favorable safety margin, culminated in the development of eslicarbazepine acetate, a prodrug of the active eslicarbazepine enantiomer.
This in-depth technical guide provides a comprehensive overview of the discovery and development of eslicarbazepine acetate, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program and ultimate regulatory approval. We will delve into the scientific rationale behind its design, its unique mechanism of action, and the key data that have established its role in the modern treatment of partial-onset seizures.
Genesis and Synthesis of Eslicarbazepine Acetate (BIA 2-093)
Eslicarbazepine acetate, also known by its developmental code BIA 2-093, was discovered and developed by the Portuguese pharmaceutical company BIAL.[5][6] The core concept was to deliver the pharmacologically active (S)-enantiomer of licarbazepine directly and consistently, thereby avoiding the metabolic complexities and potential for off-target effects associated with the racemic mixture produced from oxcarbazepine.[4]
Chemical Synthesis Pathway
The synthesis of eslicarbazepine acetate is a multi-step process that begins with oxcarbazepine. The overall strategy involves the stereoselective reduction of the keto group of oxcarbazepine to a hydroxyl group, followed by resolution of the resulting racemic mixture and subsequent esterification to yield the final product.
A detailed experimental protocol for the synthesis of eslicarbazepine acetate, based on publicly available information, is as follows:
Step 1: Reduction of Oxcarbazepine to Racemic Licarbazepine
-
Oxcarbazepine is subjected to a reduction reaction. This can be achieved using various reducing agents. Biocatalytic reduction methods have been explored for their high stereoselectivity.[7]
-
The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the racemic licarbazepine is isolated and purified.
Step 2: Chiral Resolution of Racemic Licarbazepine
-
The resolution of the racemic licarbazepine is a critical step to isolate the desired (S)-enantiomer (eslicarbazepine). This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[8]
-
The diastereomers, having different physical properties, can then be separated by fractional crystallization.
-
The purified diastereomeric salt of eslicarbazepine is then treated to liberate the free eslicarbazepine base.
Step 3: Acetylation of Eslicarbazepine
-
The isolated eslicarbazepine is then acetylated to form eslicarbazepine acetate.[5]
-
A common method involves reacting eslicarbazepine with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base and a suitable solvent, such as dichloromethane.[6]
-
The reaction is typically carried out at a controlled temperature to minimize side reactions.
-
The final product, eslicarbazepine acetate, is then purified by crystallization and characterized using various analytical techniques including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.[5]
Preclinical Development: Establishing the Pharmacological Profile
The preclinical development of eslicarbazepine acetate was designed to characterize its anticonvulsant activity, mechanism of action, and safety profile in various in vitro and in vivo models.
Anticonvulsant Activity in Animal Models
Eslicarbazepine acetate demonstrated efficacy in several animal models of epilepsy. It was found to be effective in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and in the amygdala kindling model, which represents partial-onset seizures.[9] It also showed activity against seizures induced by chemical convulsants such as pentylenetetrazol (PTZ), bicuculline, picrotoxin, and 4-aminopyridine.[9][10] Notably, preclinical studies suggested that eslicarbazepine has greater efficacy in animal models of seizure than oxcarbazepine.[11]
Mechanism of Action: A Focus on Slow Inactivation of Voltage-Gated Sodium Channels
The primary mechanism of action of eslicarbazepine, the active metabolite of eslicarbazepine acetate, is the blockade of voltage-gated sodium channels (VGSCs).[2] However, it exhibits a distinct profile compared to carbamazepine and oxcarbazepine. Eslicarbazepine preferentially binds to and stabilizes the slow-inactivated state of VGSCs, rather than the fast-inactivated state targeted by older drugs in this class.[12] This selective action on the slow inactivation process is thought to be a key factor in its efficacy and tolerability profile. By stabilizing the slow-inactivated state, eslicarbazepine reduces the number of available sodium channels, thereby dampening the high-frequency neuronal firing that is characteristic of epileptic seizures.[13]
Pharmacokinetics and Metabolism
Eslicarbazepine acetate is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine, during first-pass metabolism. The parent compound is generally not detectable in the plasma.[2] This metabolic pathway avoids the formation of the epoxide metabolites associated with carbamazepine.[2]
| Parameter | Eslicarbazepine Acetate (as Eslicarbazepine) | Oxcarbazepine (as Licarbazepine) |
| Bioavailability | High | High |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[14] | 4-12 hours[4] |
| Plasma Protein Binding | <40% | ~40% |
| Elimination Half-life | 9-15 hours[14] | 8-10 hours |
| Major Active Metabolite | Eslicarbazepine ((S)-Licarbazepine) | Licarbazepine (racemic) |
| Enzyme Induction/Inhibition | Low potential for drug-drug interactions[12] | Moderate inducer of CYP3A4/5 |
Table 1: Comparative Pharmacokinetic Parameters
Clinical Development: Evidence from Phase III Trials
The clinical development program for eslicarbazepine acetate as an adjunctive therapy for partial-onset seizures included several pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
Pivotal Phase III Trial Design and Methodology
A representative design of these trials involved the following stages:
Inclusion and Exclusion Criteria:
-
Inclusion: Adults with a diagnosis of partial-onset seizures, with or without secondary generalization, who were refractory to treatment with one to two concomitant antiepileptic drugs. Patients were required to have a minimum number of seizures during the baseline period.[8][15]
-
Exclusion: History of non-epileptic seizures, progressive neurological disorders, or significant systemic illness.[15]
Endpoints:
-
Primary Efficacy Endpoint: The primary outcome measure was typically the change in standardized seizure frequency from baseline during the maintenance period.[16]
-
Secondary Efficacy Endpoints: These often included the responder rate (proportion of patients with a ≥50% reduction in seizure frequency), the proportion of seizure-free patients, and improvements in quality of life, as measured by scales like the Quality of Life in Epilepsy Inventory-31 (QOLIE-31).[1][16]
Summary of Efficacy and Safety from Pivotal Trials
The pooled results from the Phase III trials consistently demonstrated the efficacy and safety of eslicarbazepine acetate as an adjunctive therapy for partial-onset seizures.[12][13]
| Outcome Measure | Placebo | Eslicarbazepine Acetate 800 mg/day | Eslicarbazepine Acetate 1200 mg/day |
| Median Reduction in Seizure Frequency | - | 33.4%[13] | 37.8%[13] |
| Responder Rate (≥50% reduction) | 23.1%[16] | 33.8%[13] | 43.1%[13] |
| Common Adverse Events (>10%) | - | Dizziness, somnolence, headache, nausea, diplopia[16] | Dizziness, somnolence, headache, nausea, diplopia[16] |
| Discontinuation due to Adverse Events | 3.9-8.5%[11] | 8-19.6%[11] | 8-19.6%[11] |
Table 2: Pooled Efficacy and Safety Data from Phase III Adjunctive Therapy Trials
The most common treatment-emergent adverse events were generally mild to moderate in severity and included dizziness, somnolence, headache, and nausea.[17] The incidence of these events was dose-related.[12] Long-term open-label extension studies confirmed the sustained efficacy and favorable safety profile of eslicarbazepine acetate over one year of treatment.[1][17]
Regulatory Milestones and Post-Marketing Surveillance
Following the successful completion of its clinical development program, eslicarbazepine acetate received marketing authorization from major regulatory agencies worldwide. It was first approved in Europe and subsequently in the United States for the adjunctive treatment of partial-onset seizures in adults.[18][19] The indication has since been expanded to include monotherapy for partial-onset seizures in adults and for use in pediatric patients.[20] Post-marketing surveillance and real-world evidence continue to support the efficacy and safety of eslicarbazepine acetate in clinical practice.
Conclusion: A Refined Therapeutic Option
The discovery and development of eslicarbazepine acetate represent a significant advancement in the treatment of partial-onset seizures. By building upon the established clinical experience of carbamazepine and oxcarbazepine, and through a rational drug design approach, BIAL has delivered a third-generation dibenzazepine with a distinct mechanism of action and an improved pharmacokinetic profile. The comprehensive preclinical and clinical development program has provided robust evidence of its efficacy and safety, establishing eslicarbazepine acetate as a valuable therapeutic option for patients with epilepsy. Its development serves as a prime example of how a deep understanding of pharmacology and medicinal chemistry can lead to the refinement of existing drug classes to meet unmet medical needs.
References
-
Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy. Core evidence, 13, 19–30. [Link]
-
Scott, L. J. (2011). Eslicarbazepine acetate. Drugs, 71(1), 115-127. [Link]
-
El-Mallakh, R. S. (2010). Role of eslicarbazepine in the treatment of epilepsy in adult patients with partial-onset seizures. Therapeutics and clinical risk management, 6, 143–149. [Link]
-
Jain, R., Dandriyal, R., & Gupta, A. (2016). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of pharmaceutical and biomedical analysis, 125, 228-235. [Link]
-
Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy. Core Evidence, 13, 19-30. [Link]
-
Sperling, M. R., Abou-Khalil, B., Harvey, J., Rogin, J. B., Biraben, A., Galimberti, C. A., ... & the 304 Study Team. (2015). Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial. Epilepsia, 56(2), 244-253. [Link]
-
Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: An evidence-based review of efficacy, safety and place in therapy. Core Evidence, 13, 19–30. [Link]
-
Lattanzi, S., Brigo, F., Cagnetti, C., Verrotti, A., Zaccara, G., & Silvestrini, M. (2018). Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy. Core evidence, 13, 19–30. [Link]
-
Hagesaether, E., & Johannessen, S. I. (2010). Update on treatment of partial onset epilepsy: role of eslicarbazepine. Neuropsychiatric disease and treatment, 6, 629–640. [Link]
- Unichem Laboratories Limited. (2015). Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof. U.S.
-
Kim, H., Kim, I. W., Kim, T. E., Lee, H., Jeon, J. Y., & Lim, K. S. (2020). The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects. Epilepsia, 61(8), 1736-1745. [Link]
-
Sperling, M. R., Abou-Khalil, B., Harvey, J., Rogin, J. B., Biraben, A., Galimberti, C. A., ... & the 304 Study Team. (2015). Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: results of a phase III, double-blind, randomized, placebo-controlled trial. Epilepsia, 56(2), 244-253. [Link]
-
Almeida, L., Falcão, A., Maia, J., Mazur, D., & Soares-da-Silva, P. (2008). Pharmacokinetics and tolerability of eslicarbazepine acetate and oxcarbazepine at steady state in healthy volunteers. Epilepsia, 49(5), 830-838. [Link]
-
Li, Z., & Wang, J. (2017). An efficient synthesis for eslicarbazepine acetate, oxcarbazepine, and carbamazepine. Organic Process Research & Development, 21(10), 1606-1612. [Link]
- Ben-Menachem, E., Gabbai, A. A., Hufnagel, A., Maia, J., Almeida, L., & Soares-da-Silva, P. (2006). Eslicarbazepine acetate (BIA 2-093) as adjunctive therapy in patients with refractory partial epilepsy. Epilepsia, 47(7), 1183-1190.
-
Sperling, M. R., & the 301/302/304 Study Groups. (2012). Safety of Eslicarbazepine Acetate in Patients with Refractory Partial-Onset Seizures Treated With or Without Concomitant Carbamazepine: A Pooled Analysis of Three Phase III Controlled Studies (P3.237). Neurology, 78(Supplement 1), P03-237. [Link]
-
Villanueva, V., & Lattanzi, S. (2020). Initial monotherapy with eslicarbazepine acetate for the management of adult patients with focal epilepsy in clinical practice: a meta-analysis of observational studies. Expert Review of Neurotherapeutics, 20(12), 1315-1323. [Link]
-
U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number 22416Orig1s009. [Link]
-
ClinicalTrials.gov. (2012). Eslicarbazepine Acetate (BIA 2 093) as Therapy for Refractory Partial Seizures in Children. [Link]
- BIAL - Portela & Cª, S.A. (2010). Preparation of eslicarbazepine and related compounds by asymmetric hydrogenation. U.S.
-
Sankar, R., & Cilio, M. R. (2016). Oxcarbazepine/Eslicarbazepine. In Antiepileptic Drugs and Pregnancy (pp. 235-244). Academic Press. [Link]
-
Lason, W., & Chlebicka, M. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports, 61(1), 1-17. [Link]
-
Almeida, L., & Soares-da-Silva, P. (2007). Eslicarbazepine acetate (BIA 2-093). Neurotherapeutics, 4(1), 88-96. [Link]
-
Dorgham, E. M., El Maghraby, G. M., Essa, E. A., & Arafa, M. F. (2023). Eslicarbazepine acetate – Knowledge and References. Taylor & Francis Online. [Link]
-
Unichem Laboratories Limited. (2013). Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof. WIPO Patent Application WO/2013/008194. [Link]
-
Johannessen Landmark, C., Baftiu, A., Burns, M. L., Johannessen, S. I., & Krogh, M. (2017). The Impact of Pharmacokinetic Interactions with Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice. Therapeutic Drug Monitoring, 39(3), 243-248. [Link]
-
van der Feltz-Cornelis, C. M., Aldenkamp, A. P., & Majoie, M. (2017). Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Epilepsy & behavior : E&B, 67, 37–41. [Link]
-
U.S. Food and Drug Administration. (2013). Center for Drug Evaluation and Research Application Number 22416Orig1s000. [Link]
-
Mula, M. (2017). Carbamazepine, oxcarbazepine, and eslicarbazepine. In Behavioural Neurology of Anti-epileptic Drugs: A Practical Guide. Oxford University Press. [Link]
Sources
- 1. Eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eslicarbazepine acetate (BIA 2-093) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxcarbazepine/Eslicarbazepine | Basicmedical Key [basicmedicalkey.com]
- 4. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20150065704A1 - Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. Update on treatment of partial onset epilepsy: role of eslicarbazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10702536B2 - Methods of treatment of partial onset seizures using eslicarbazepine acetate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. fda.gov [fda.gov]
- 20. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Seizure: A Technical Guide to the Therapeutic Potential of 10-Acetyloxy Oxcarbazepine (Eslicarbazepine Acetate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the therapeutic potential of 10-Acetyloxy Oxcarbazepine, chemically known as Eslicarbazepine Acetate (ESL), beyond its established role in epilepsy. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven insights to illuminate new avenues for research and development.
Section 1: Foundational Pharmacology of Eslicarbazepine Acetate
Eslicarbazepine acetate is a third-generation antiepileptic drug, structurally related to carbamazepine and oxcarbazepine[1][2]. It was designed to improve upon the therapeutic profiles of its predecessors. Marketed under brand names such as Aptiom and Zebinix, ESL is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine ((S)-licarbazepine)[2]. This metabolic profile distinguishes it from oxcarbazepine, which is metabolized to a racemic mixture of (S)- and (R)-licarbazepine[3].
Mechanism of Action: A Refined Approach to Sodium Channel Modulation
The primary mechanism of action of eslicarbazepine is the blockade of voltage-gated sodium channels (VGSCs)[2]. Unlike older antiepileptics, eslicarbazepine exhibits a higher affinity for the inactivated state of the sodium channel[4]. This preferential binding to the inactivated state enhances the slow inactivation of VGSCs, a mechanism that is distinct from the fast inactivation targeted by drugs like carbamazepine and oxcarbazepine[5][6]. This refined mechanism of action is thought to contribute to its efficacy and potentially improved tolerability profile.
Pharmacokinetics: A Profile Optimized for Clinical Application
Eslicarbazepine acetate is well-absorbed orally and undergoes rapid first-pass metabolism to eslicarbazepine. The active metabolite has a half-life of 10-20 hours, allowing for once-daily dosing, a significant advantage in promoting patient adherence[7]. Plasma protein binding of eslicarbazepine is approximately 30-40%[4][8].
Section 2: Exploring Therapeutic Frontiers Beyond Epilepsy
The unique pharmacological profile of Eslicarbazepine Acetate suggests its potential utility in other neurological and psychiatric conditions characterized by neuronal hyperexcitability. This section delves into the preclinical and clinical evidence supporting its exploration in bipolar disorder and neuropathic pain.
Bipolar Disorder: A Potential Mood Stabilizer?
The rationale for investigating ESL in bipolar disorder stems from the established efficacy of other anticonvulsants, like carbamazepine, in managing this condition. The hypothesis is that by stabilizing neuronal membranes, ESL may mitigate the extreme fluctuations in mood characteristic of bipolar disorder.
Clinical Evidence:
Phase II clinical trials have been conducted to evaluate the efficacy and safety of ESL in patients with bipolar I disorder.
| Study Identifier | Phase | Patient Population | Dosage | Primary Outcome | Key Findings | Reference |
| BIA-2093-203 | II | Acute manic episodes | 600-1800 mg/day or 800-2400 mg/day | Change in Young Mania Rating Scale (YMRS) score | Trend towards greater improvement in the 800-2400 mg group versus placebo, but not statistically significant. Secondary outcomes suggested potential efficacy. | [9][10][11] |
| BIA-2093-205 | II | Recurrence prevention | 300, 900, or 1800 mg/day | Proportion of patients with no worsening on CGI-BP | At least 50% of patients showed no worsening across all treatment groups, though the result was not statistically significant. | [10] |
While these initial studies have not consistently met their primary endpoints with statistical significance, the observed trends and case reports of successful treatment in refractory cases suggest that further investigation is warranted[1][9][10]. The potential for ESL as a better-tolerated alternative to existing mood stabilizers remains an intriguing possibility[3].
Neuropathic Pain: Targeting the Source of Aberrant Signaling
Neuropathic pain is a debilitating condition arising from damage or dysfunction of the nervous system. The hyperexcitability of neurons is a key pathophysiological feature, making VGSC blockers a logical therapeutic target.
Clinical and Preclinical Evidence:
The efficacy of ESL has been investigated in various neuropathic pain conditions.
| Condition | Study Type | Key Findings | Reference |
| Trigeminal Neuralgia | Systematic Review | Appears effective and well-tolerated. | [12] |
| Diabetic Neuropathic Pain | Phase III Clinical Trial (NCT01129960) | Designed to assess efficacy, safety, and tolerability. | [5] |
| Post-Herpetic Neuralgia | Phase III Clinical Trial (NCT01124097) | Investigated efficacy, safety, and tolerability. | [13] |
| General Neuropathic Pain | Review | Evidence is currently considered insufficient for a broad recommendation, though promising in specific conditions. | [14][15] |
Preclinical studies in animal models have not only demonstrated the antinociceptive effects of ESL but have also hinted at a more complex mechanism of action. Research suggests the involvement of the 5-HT1B/1D serotonergic and CB1/CB2 cannabinoid receptors in its pain-relieving effects in a trigeminal pain model[16]. This opens up exciting new avenues for understanding and potentially enhancing its therapeutic efficacy.
Section 3: Methodologies for Preclinical and Clinical Investigation
To further elucidate the therapeutic potential of Eslicarbazepine Acetate, rigorous and well-defined experimental protocols are essential. This section outlines key methodologies for researchers.
Preclinical Models of Neuropathic Pain
Orofacial Formalin Test (Trigeminal Pain Model):
This model is used to assess trigeminal pain and the efficacy of analgesics.
Protocol:
-
Animal Acclimatization: Acclimate mice to the testing environment.
-
Drug Administration: Administer Eslicarbazepine Acetate or vehicle control intraperitoneally at predetermined doses.
-
Formalin Injection: After a specified pretreatment time, inject a dilute formalin solution into the upper lip region.
-
Behavioral Scoring: Observe and score the time the animal spends grooming the injected area in two distinct phases (Phase I: acute pain; Phase II: inflammatory pain).
-
Data Analysis: Compare the grooming time between the ESL-treated and control groups to determine the antinociceptive effect.
Streptozotocin-Induced Diabetic Neuropathy Model:
This model mimics the painful neuropathy often experienced by individuals with diabetes.
Protocol:
-
Induction of Diabetes: Induce diabetes in rodents by a single intraperitoneal injection of streptozotocin.
-
Confirmation of Neuropathy: Confirm the development of neuropathic pain through behavioral tests such as the tail-flick test (thermal hyperalgesia) or von Frey filaments (mechanical allodynia).
-
Drug Treatment: Administer Eslicarbazepine Acetate or vehicle control over a specified period.
-
Behavioral Assessment: Re-evaluate pain thresholds at regular intervals during the treatment period.
-
Data Analysis: Analyze the changes in pain thresholds to assess the therapeutic effect of ESL.
In Vitro Electrophysiology: Patch-Clamp Technique
The whole-cell patch-clamp technique is crucial for investigating the direct effects of eslicarbazepine on ion channels.
Protocol for Assessing VGSC Blockade:
-
Cell Preparation: Use cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., HEK-293 cells) or primary neuronal cultures.
-
Electrode Placement: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents and to study the voltage-dependence of channel activation and inactivation.
-
Drug Application: Perfuse the cell with a solution containing eslicarbazepine at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze changes in current amplitude, and shifts in the voltage-dependence of activation and inactivation to characterize the blocking mechanism[17][18][19].
Clinical Trial Design for Bipolar Disorder
A Randomized, Double-Blind, Placebo-Controlled Study in Acute Mania:
Protocol Outline:
-
Patient Recruitment: Recruit patients diagnosed with Bipolar I Disorder currently experiencing an acute manic or mixed episode.
-
Baseline Assessment: Conduct baseline assessments using standardized rating scales such as the Young Mania Rating Scale (YMRS) and the Clinical Global Impressions - Bipolar Version (CGI-BP).
-
Randomization: Randomize patients to receive either Eslicarbazepine Acetate (e.g., titrated to 1200-2400 mg/day) or a placebo.
-
Treatment Phase: Administer the assigned treatment for a predefined period (e.g., 3 weeks).
-
Efficacy and Safety Monitoring: Regularly assess manic symptoms using the YMRS and monitor for any adverse events.
-
Primary Endpoint Analysis: The primary efficacy endpoint would be the change from baseline in the total YMRS score at the end of the treatment phase[11].
Section 4: Visualizing the Science
Metabolic Pathway of Eslicarbazepine Acetate
Caption: Workflow for preclinical neuropathic pain studies.
Signaling Pathway Involvement in Antinociception
Caption: Proposed mechanisms of ESL in pain modulation.
Section 5: Conclusion and Future Directions
Eslicarbazepine Acetate represents a significant advancement in the family of dibenzazepine anticonvulsants. Its refined mechanism of action and favorable pharmacokinetic profile have established its role in epilepsy and strongly suggest its therapeutic potential in other neurological and psychiatric disorders. While the current clinical evidence for its use in bipolar disorder and neuropathic pain is still emerging, the preclinical data and early clinical findings are compelling.
Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy of ESL in these conditions. Furthermore, continued investigation into its molecular mechanisms, particularly its interactions with serotonergic and cannabinoid systems, will be crucial for a comprehensive understanding of its therapeutic effects and for identifying new avenues for drug development.
References
-
Efficacy and safety of eslicarbazepine acetate in acute manic episodes associated with bipolar I disorder: BIA-2093-203 phase II study results. (2013). ResearchGate. [Link]
-
Eslicarbazepine acetate for neuropathic pain, headache, and cranial neuralgia: evidence and experience. (2017). ResearchGate. [Link]
-
Assessment of the efficacy and safety of eslicarbazepine acetate in acute mania and prevention of recurrence: experience from multicentre, double-blind, randomised phase II clinical studies in patients with bipolar disorder I. (2015). PubMed. [Link]
-
Efficacy and Safety of Eslicarbazepine Acetate (BIA 2-093) in Acute Manic Episodes Associated With Bipolar I Disorder. (2014). ClinicalTrials.gov. [Link]
-
Eslicarbazepine acetate – an unexplored therapeutic option in the treatment of bipolar disorders. (2022). ResearchGate. [Link]
-
Study of Eslicarbazepine for nerve pain after shingles. (n.d.). NHS Health Research Authority. [Link]
-
Anticonvulsant Therapy in Trigeminal Neuralgia: A Class-Oriented Systematic Review. (2023). MDPI. [Link]
-
Eslicarbazepine Acetate as Therapy in Diabetic Neuropathic Pain. (2014). ClinicalTrials.gov. [Link]
-
Eslicarbazepine acetate in the management of refractory bipolar disorder. (2012). PubMed. [Link]
-
Eslicarbazepine acetate. (2010). PubMed. [Link]
-
Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. (2017). PMC. [Link]
-
The Efficacy of Eslicarbazepine Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors. (2019). PubMed. [Link]
-
Eslicarbazepine acetate for neuropathic pain, headache, and cranial neuralgia: Evidence and experience. (2017). PubMed. [Link]
-
In vitro and in vivo anti-epileptic efficacy of eslicarbazepine acetate in a mouse model of KCNQ2. (2021). Refubium - Freie Universität Berlin. [Link]
-
022416Orig1s000. (2013). accessdata.fda.gov. [Link]
-
Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels. (2014). NeuroSolutions Ltd. [Link]
-
Assessing the Effectiveness of Eslicarbazepine Acetate in Reducing Audiogenic Reflex Seizures in the GASH/Sal Model of Epilepsy. (2022). PubMed Central. [Link]
-
Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. (2017). PubMed. [Link]
-
A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. (2013). ResearchGate. [Link]
-
Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action. (2015). PubMed Central. [Link]
-
Eslicarbazepine (S-Lic) and CBZ effects on voltage-dependence of... (2017). ResearchGate. [Link]
Sources
- 1. Eslicarbazepine acetate in the management of refractory bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the efficacy and safety of eslicarbazepine acetate in acute mania and prevention of recurrence: experience from multicentre, double-blind, randomised phase II clinical studies in patients with bipolar disorder I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. Eslicarbazepine acetate for neuropathic pain, headache, and cranial neuralgia: Evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Efficacy of Eslicarbazepine Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nsolns.com [nsolns.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Administration of 10-Acetyloxy Oxcarbazepine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
10-Acetyloxy Oxcarbazepine is a novel prodrug of 10-hydroxycarbazepine (MHD), the pharmacologically active metabolite of oxcarbazepine.[1][2] Oxcarbazepine is an established antiepileptic drug used in the management of partial and generalized seizures.[3][4] The rationale behind the development of 10-Acetyloxy Oxcarbazepine lies in potentially improving the pharmacokinetic profile and therapeutic window of the active MHD moiety. This document provides a detailed protocol for the preparation and oral administration of 10-Acetyloxy Oxcarbazepine in rodent models, a critical step in preclinical evaluation.
The primary challenge in the oral administration of 10-Acetyloxy Oxcarbazepine, much like its parent compound oxcarbazepine, is its poor aqueous solubility.[3][5] Therefore, the selection and preparation of an appropriate vehicle are paramount to ensure consistent and reproducible dosing for pharmacokinetic and pharmacodynamic studies. This guide will detail a robust and validated protocol for creating a stable suspension of 10-Acetyloxy Oxcarbazepine suitable for oral gavage in rats and mice.
Physicochemical Properties and Metabolic Pathway
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₄ | [3] |
| Molecular Weight | 310.3 g/mol | [3] |
| Appearance | Pale yellow to light yellow solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. Practically insoluble in water. | [3] |
Metabolic Conversion
10-Acetyloxy Oxcarbazepine is designed as a prodrug that undergoes rapid in-vivo conversion to its active metabolite, 10-hydroxycarbazepine (MHD). This biotransformation is a key consideration in study design, as pharmacokinetic analyses should primarily focus on the concentration of MHD in biological matrices.[4][6]
Caption: Metabolic activation of 10-Acetyloxy Oxcarbazepine.
Part 1: Vehicle Selection and Formulation Protocol
The poor aqueous solubility of 10-Acetyloxy Oxcarbazepine necessitates the use of a suspending vehicle for oral administration. A widely accepted and well-tolerated vehicle for such compounds in rodent studies is a combination of methylcellulose and Polysorbate 80 (Tween® 80).[5][7] Methylcellulose acts as a suspending agent to ensure a uniform distribution of the test article, while Tween® 80 is a non-ionic surfactant that aids in wetting the compound and preventing aggregation.
Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water.
Protocol for Vehicle Preparation (100 mL)
Materials:
-
Methylcellulose (low viscosity, ~400 cP): 0.5 g
-
Tween® 80: 0.2 mL
-
Sterile, deionized water: 100 mL
-
Magnetic stirrer with stir bar
-
Heating plate
-
Graduated cylinders and beakers
-
Autoclave (optional, for sterilization)
Step-by-Step Procedure:
-
Heat Water: Heat approximately 50 mL of sterile water to 60-80°C on a heating plate with stirring.
-
Disperse Methylcellulose: Slowly add the 0.5 g of methylcellulose to the heated water while continuously stirring. The solution will appear cloudy. Continue stirring for approximately 15-20 minutes to ensure complete dispersion.
-
Cool and Clarify: Remove the beaker from the heat and add the remaining 50 mL of room temperature sterile water. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or can be left overnight.
-
Add Surfactant: Once the methylcellulose solution is clear and at room temperature, add 0.2 mL of Tween® 80 and stir until fully incorporated.
-
Storage: Store the prepared vehicle at 4°C. The solution is typically stable for up to one week.
Formulation of 10-Acetyloxy Oxcarbazepine Suspension
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for rats).
-
Weigh Compound: Accurately weigh the required amount of 10-Acetyloxy Oxcarbazepine.
-
Prepare Slurry: In a mortar, add a small volume of the prepared vehicle to the weighed compound and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the slurry while continuously mixing to achieve the final desired concentration.
-
Homogenize: For optimal suspension, sonicate the final formulation for 5-10 minutes in a water bath sonicator or use a homogenizer.
-
Maintain Suspension: During dosing, continuously stir the formulation using a magnetic stirrer to ensure a homogenous suspension is maintained.
Part 2: Oral Gavage Administration Protocol
Oral gavage is the standard method for precise oral administration of compounds in rodents. Adherence to proper technique is essential for animal welfare and data accuracy.
Materials:
-
Appropriately sized gavage needles (18-20 gauge, 1.5-2 inches for mice; 16-18 gauge, 2-3 inches for rats) with a ball tip.
-
Syringes (1-3 mL).
-
Animal scale.
-
70% Ethanol for disinfection.
Experimental Workflow
Caption: Workflow for oral administration and pharmacokinetic study.
Step-by-Step Gavage Procedure:
-
Animal Preparation: Allow animals to acclimatize to the facility for at least one week before the study. Fasting for 4-6 hours prior to dosing can be considered to reduce food-related variability in absorption, but this should be justified in the study protocol.[8]
-
Dose Calculation: Weigh each animal immediately before dosing and calculate the exact volume to be administered based on the concentration of the formulation.
-
Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently secure the head. For mice, scruff the animal to immobilize the head.
-
Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If any resistance is met, withdraw the needle and retry. Never force the needle.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), administer the dose slowly and steadily.
-
Needle Removal: Withdraw the needle in a smooth, swift motion.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth, for at least 30 minutes.
Part 3: Pharmacokinetic Study Design
A well-designed pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of 10-Acetyloxy Oxcarbazepine's active metabolite, MHD.
Recommended Dosing and Sampling
-
Dose Range: Based on studies with oxcarbazepine in rodents, a starting dose range of 10-50 mg/kg can be considered.[9] The final dose will depend on the specific research question.
-
Blood Sampling: After oral administration, the active metabolite MHD is expected to reach peak plasma concentrations (Tmax) within a few hours.[10] A typical blood sampling schedule for an oral pharmacokinetic study in rats would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[11]
-
Sample Collection: Blood samples (approximately 100-200 µL) can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of MHD should be determined using a validated bioanalytical method, such as LC-MS/MS.
Data Analysis
Pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t1/2 (half-life) should be calculated using non-compartmental analysis software.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the oral administration of 10-Acetyloxy Oxcarbazepine in rodent models. By following these detailed procedures for vehicle preparation, formulation, and oral gavage, researchers can ensure accurate and reproducible dosing, leading to high-quality data in preclinical studies. The provided framework for a pharmacokinetic study will aid in the effective evaluation of this promising new chemical entity.
References
-
Lori, A. S., et al. (2007). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 51(6), 2237–2239. [Link]
-
Bar-On, H., & Berry, E. M. (1981). Oxcarbazepine: Preliminary Clinical and Pharmacokinetic Studies on a New Anticonvulsant. European Journal of Clinical Pharmacology, 20(3), 223–226. [Link]
-
Kubová, H., & Mareš, P. (1993). Anticonvulsant action of oxcarbazepine, hydroxycarbamazepine, and carbamazepine against metrazol-induced motor seizures in developing rats. Epilepsia, 34(1), 188–192. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34312, Oxcarbazepine. Retrieved from [Link]
-
Flesch, G. (2001). Overview of the Clinical Pharmacokinetics of Oxcarbazepine. Clinical Drug Investigation, 21(S1), 1–10. [Link]
-
PatSnap. (2023, May 29). What sample types and time points are ideal for rodent PK? Synapse. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
-
ResearchGate. (n.d.). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? Retrieved from [Link]
-
Matar, K. M., Nicholls, P. J., Bawazir, S. A., al-Hassan, M. I., & Tekle, A. (1999). Effect of valproic acid on the pharmacokinetic profile of oxcarbazepine in the rat. Pharmazeutische Acta Helvetiae, 73(5), 247–250. [Link]
-
U.S. Food and Drug Administration. (1998, September 25). 21-014 TRILEPTAL Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
-
Lloyd, P., Flesch, G., & Dieterle, W. (1994). Clinical pharmacology and pharmacokinetics of oxcarbazepine. Epilepsia, 35 Suppl 3, S10-13. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1999). TRILEPTAL (oxcarbazepine) Label. Retrieved from [Link]
-
ResearchGate. (n.d.). administration of poorly water soluble drug by oral gavage to rats techniques? Retrieved from [Link]
-
PCCA. (2022, December 7). Choosing the Appropriate Oral Base Vehicle. The PCCA Blog. [Link]
-
Soares-da-Silva, P., & Pires, N. (2000). Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. Brain Research Bulletin, 51(6), 491–498. [Link]
-
May, T. W., & Rambeck, B. (1990). The pharmacokinetics of oxcarbazepine and its active metabolite 10-hydroxy-carbazepine in healthy subjects and in epileptic patients treated with phenobarbitone or valproic acid. British Journal of Clinical Pharmacology, 29(4), 437–443. [Link]
-
ResearchGate. (n.d.). Do Blood Sampling Sites Affect Pharmacokinetics? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
Daikin Chemicals. (n.d.). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Retrieved from [Link]
-
Protocols.io. (2011, May 11). Voluntary oral administration of drugs in mice. [Link]
-
Rodriguez, A. (n.d.). Protocol for drug testing in T. cruzi acute phase in infected mice. Retrieved from [Link]
Sources
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 11. fda.gov [fda.gov]
Application Notes & Protocols: Evaluating 10-Acetyloxy Oxcarbazepine in the Maximal Electroshock Seizure (MES) Model
Prepared by: Senior Application Scientist, Neuropharmacology Division
Preamble: The Scientific Rationale
The landscape of antiepileptic drug (AED) development is perpetually focused on enhancing efficacy while improving the therapeutic index. Oxcarbazepine, a keto-derivative of carbamazepine, represents a significant advancement, primarily acting as a prodrug for its pharmacologically active metabolite, licarbazepine (the 10-monohydroxy derivative, MHD).[1][2] The primary mechanism of action for licarbazepine is the blockade of voltage-sensitive sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive firing, thereby preventing seizure spread.[2][3][4]
10-Acetyloxy Oxcarbazepine (also known as BIA 2-093) is a putative next-generation AED, rationally designed as a derivative of oxcarbazepine.[5] The core hypothesis is that this structural modification may offer advantages in pharmacokinetics, bioavailability, or tolerability while retaining the potent anticonvulsant activity of the parent lineage.
The Maximal Electroshock Seizure (MES) test is a cornerstone preclinical model for evaluating potential AEDs. It is particularly predictive of efficacy against generalized tonic-clonic seizures, the most common and severe seizure type.[6][7][8] The MES model assesses a compound's ability to prevent the spread of seizure activity through neural tissue when all neuronal circuits are maximally activated.[8] Given that the established mechanism of oxcarbazepine and licarbazepine involves inhibiting seizure propagation, the MES test is the quintessential assay for characterizing the anticonvulsant potential of 10-Acetyloxy Oxcarbazepine.[9]
This document provides a comprehensive, field-tested guide for researchers to rigorously evaluate 10-Acetyloxy Oxcarbazepine using the MES model, from experimental design and protocol execution to data interpretation.
Principle of the Method: Interrogating Seizure Propagation
The MES test induces a supramaximal, generalized seizure via a brief, high-frequency electrical stimulus applied transcorneally in rodents.[8] This stimulus evokes a characteristic sequence of behaviors, culminating in a tonic extension of the hindlimbs.[10] The tonic hindlimb extension (THEL) phase is the critical endpoint; its abolition indicates that the test compound has successfully prevented the propagation of seizure discharge from the brainstem seizure generators to the spinal cord.[8]
10-Acetyloxy Oxcarbazepine, like its parent compound, is presumed to act primarily through its active metabolite. This metabolite blocks voltage-gated sodium channels in a use-dependent manner. During the high-frequency neuronal firing characteristic of a seizure, the channels are preferentially blocked, leading to the stabilization of hyper-excited membranes and the suppression of seizure spread.[2][4] This application protocol is designed to quantify this protective effect.
Proposed Mechanism of Action
The following diagram illustrates the hypothesized molecular mechanism by which the active metabolite of 10-Acetyloxy Oxcarbazepine prevents seizure propagation.
Caption: Proposed mechanism of 10-Acetyloxy Oxcarbazepine's active metabolite.
Materials and Experimental Setup
Reagents and Compounds
-
10-Acetyloxy Oxcarbazepine (Test Compound)
-
Phenytoin (Positive Control)
-
Vehicle (e.g., 0.5% Methylcellulose or 5% Tween 80 in 0.9% Saline)
-
0.9% Saline Solution, sterile
-
0.5% Tetracaine Hydrochloride (Local Anesthetic)
Equipment
-
Electroconvulsive shock apparatus (Constant current stimulator)
-
Corneal electrodes
-
Animal weighing scale
-
Administration supplies (gavage needles for oral, syringes/needles for IP)
-
Timers
-
Observation chambers
Animal Model
-
Species: Male ICR-CD-1 or C57BL/6 mice (or Sprague-Dawley rats).[8][11]
-
Weight: 20-25 g for mice.
-
Group Size: 8-12 animals per group is recommended for statistical power.[11]
-
Housing: Standard housing conditions (20-24°C, 12-h light/dark cycle, ad libitum access to food and water). Acclimate animals for at least 3-5 days before the experiment.
Detailed Experimental Protocol
This protocol outlines the determination of the median effective dose (ED₅₀) of 10-Acetyloxy Oxcarbazepine in the mouse MES test.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MES experiment.
Step 1: Compound Preparation and Dosing
-
Preparation: Prepare a stock solution of 10-Acetyloxy Oxcarbazepine in the chosen vehicle. Subsequently, create serial dilutions to achieve the desired final doses. A minimum of 3-4 dose levels is recommended to generate a dose-response curve. Prepare the positive control (e.g., Phenytoin at 30 mg/kg) and vehicle solutions.
-
Administration: Administer the test compound, positive control, or vehicle to the respective animal groups. The intraperitoneal (i.p.) route is common for initial screening, while oral (p.o.) administration is relevant for clinical translation. Record the time of administration for each animal.
Scientist's Note: The time between drug administration and the MES test must be consistent and should correspond to the compound's time of peak effect (TPE). If the TPE is unknown, a preliminary experiment testing a single, effective dose at various time points (e.g., 15, 30, 60, 120 minutes) is required.
Step 2: Maximal Electroshock Seizure Induction
-
At the predetermined TPE, begin testing the first animal.
-
Gently restrain the mouse and apply one drop of 0.5% tetracaine hydrochloride to each cornea.[8] Wait approximately 30-60 seconds.
Rationale: The local anesthetic prevents pain and distress associated with the corneal electrodes, an essential ethical and procedural refinement.[6]
-
Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.[8]
-
Place the corneal electrodes firmly on the corneas.
-
Deliver the electrical stimulus. The standardized parameters for mice are:
-
Immediately upon stimulation, release the animal into an observation chamber.
Step 3: Observation and Scoring
-
Observe the seizure pattern for approximately 20-30 seconds.[11]
-
The primary endpoint is the tonic hindlimb extension (THEL) . This is characterized by a rigid, sustained backward extension of both hindlimbs.
-
Scoring:
-
Not Protected: The animal displays a clear tonic hindlimb extension.
-
Protected: The tonic hindlimb extension phase is completely abolished. The animal may still exhibit clonic seizures (jerky movements), but the absence of the tonic extension is the sole criterion for protection.[8]
-
-
Record the outcome for each animal.
Self-Validation Check: In a valid experiment, 100% of vehicle-treated animals should exhibit THEL, while a significant majority of the positive control group (e.g., >80%) should be protected. Failure to meet these criteria may indicate issues with the stimulus parameters, electrode contact, or compound formulation.
Data Presentation and Analysis
Summarize the raw data in a clear, tabular format. The primary goal is to calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from THEL.
Table 1: Sample Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg, i.p.) | Number of Animals (n) |
| 1 | Vehicle (0.5% Methylcellulose) | 10 mL/kg | 10 |
| 2 | Phenytoin (Positive Control) | 30 | 10 |
| 3 | 10-Acetyloxy Oxcarbazepine | 3 | 10 |
| 4 | 10-Acetyloxy Oxcarbazepine | 10 | 10 |
| 5 | 10-Acetyloxy Oxcarbazepine | 30 | 10 |
| 6 | 10-Acetyloxy Oxcarbazepine | 60 | 10 |
Table 2: Sample Results and Data Analysis
| Group | Treatment | Dose (mg/kg) | Animals Protected | Total Animals | % Protection |
| 1 | Vehicle | - | 0 | 10 | 0% |
| 2 | Phenytoin | 30 | 9 | 10 | 90% |
| 3 | 10-Acetyloxy Oxcarbazepine | 3 | 1 | 10 | 10% |
| 4 | 10-Acetyloxy Oxcarbazepine | 10 | 4 | 10 | 40% |
| 5 | 10-Acetyloxy Oxcarbazepine | 30 | 8 | 10 | 80% |
| 6 | 10-Acetyloxy Oxcarbazepine | 60 | 10 | 10 | 100% |
ED₅₀ Calculation: The ED₅₀ and its 95% confidence intervals can be calculated from the dose-response data using statistical software (e.g., GraphPad Prism, SPSS) employing probit analysis or nonlinear regression. Based on the sample data above, the ED₅₀ would be calculated to be approximately 12-15 mg/kg.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in seizure response within groups. | Improper animal handling/stress; Inconsistent electrode placement or contact; Fluctuation in stimulus current. | Ensure consistent, gentle handling. Verify electrode placement and saline application for each animal. Calibrate the electroshock apparatus regularly. |
| Vehicle control animals are not seizing (THEL absent). | Insufficient current; Poor electrode contact; Equipment malfunction. | Confirm stimulus parameters (50 mA for mice). Ensure adequate saline application. Test the apparatus output. |
| Positive control group shows low protection. | Incorrect dose or formulation; Administration error; Compound degradation. | Verify calculations and preparation of the positive control. Ensure proper administration technique. Use a fresh, validated batch of the control drug. |
| High mortality rate. | This is uncommon in the MES test but can occur. | Ensure proper restraint to avoid physical injury during seizure. In mice, the use of corneal electrodes with anesthetic significantly reduces mortality compared to other methods.[6] |
References
-
Maximal Electroshock Seizure Model. Melior Discovery.
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test... Current Protocols in Pharmacology, 77, 5.39.1-5.39.19.
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.
-
Andrés, J. I., et al. (2005). A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine. Organic Process Research & Development, 9(5), 582-585.
-
Luszczki, J. J., et al. (2006). Interactions between oxcarbazepine and conventional antiepileptic drugs in the maximal electroshock test in mice: an isobolographic analysis. Epilepsia, 47(7), 1090-1098.
-
Oxcarbazepine Metabolite. Quest Diagnostics.
-
Siddiqui, M. A., & Saadabadi, A. (2023). Oxcarbazepine. In StatPearls. StatPearls Publishing.
-
Oxcarbazepine. Wikipedia.
-
Synthesis of oxcarbazepine by newer method. Der Pharma Chemica.
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
-
Oxcarbazepine Metabolite 10-Hydroxycarbazepine, Serum/Plasma. ARUP Laboratories.
-
Gaikwad, A. S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.
-
Process for the preparation of oxcarbazepine. Google Patents (US8530647B2).
-
What is the mechanism of Oxcarbazepine? Patsnap Synapse.
-
OMHC - Overview: Oxcarbazepine Metabolite, Serum. Mayo Clinic Laboratories.
-
The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics.
-
Oxcarbazepine Metabolite. Quest Joint DOS.
-
White, H. S. (2003). Molecular Targets Versus Models for New Antiepileptic Drug Discovery. Epilepsy Research, 56(2-3), 175-188.
-
Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols. Benchchem.
-
Schmutz, M., et al. (1994). Oxcarbazepine: mechanisms of action. Epilepsy Research. Supplement, 10, 47-50.
-
Screening models for antiepileptic drugs: A Review. Semantic Scholar.
-
432: Oxcarbazepine (as 10-hydroxy metabolite), serum or plasma. MedTox - Labcorp.
-
Carbamazepine/Oxcarbazepine (antiepileptics) synthesis. ResearchGate.
-
TRILEPTAL (oxcarbazepine) Prescribing Information. U.S. Food and Drug Administration.
-
METHOD FOR CHEMICAL SYNTHESIS OF OXCARBAZEPINE. European Patent Office (EP 2311812 A1).
-
Screening Method Of Anti-Epileptic. Gyan Sanchay.
Sources
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Note: Utilizing 10-Acetyloxy Oxcarbazepine as a Reference Standard in the Analytical Chemistry of Oxcarbazepine
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the stringent regulatory environment of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. Reference standards are the cornerstone of these methods, providing the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified and identified. Oxcarbazepine, an anticonvulsant and mood-stabilizing drug, is a 10-keto derivative of carbamazepine.[1] Its synthesis and potential degradation can lead to the formation of various related substances that must be carefully monitored to ensure the safety and efficacy of the final drug product.[2]
This application note details the use of 10-Acetyloxy Oxcarbazepine, a key related compound, as a reference standard in the analytical testing of Oxcarbazepine. While official pharmacopoeias provide reference standards for Oxcarbazepine itself, the use of well-characterized impurity standards is crucial for the validation of stability-indicating analytical methods and for accurate impurity profiling. 10-Acetyloxy Oxcarbazepine can serve as a critical tool for peak identification and quantification in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Scientific Rationale for Employing 10-Acetyloxy Oxcarbazepine
The choice of a reference standard is dictated by its structural relationship to the API and its relevance to the manufacturing process or degradation pathways. 10-Acetyloxy Oxcarbazepine, a derivative of Oxcarbazepine, represents a potential process-related impurity or a synthetic intermediate. Its structural similarity to Oxcarbazepine makes it an ideal candidate for a reference marker in chromatographic separations.
The primary applications of a 10-Acetyloxy Oxcarbazepine reference standard include:
-
Peak Identification: In a complex chromatogram of a stressed or impure Oxcarbazepine sample, a certified reference standard of 10-Acetyloxy Oxcarbazepine allows for the unambiguous identification of its corresponding peak.
-
Method Validation: During the validation of an analytical method, this reference standard can be used to assess specificity, selectivity, and accuracy for the quantification of this particular impurity.
-
Impurity Quantification: A well-characterized standard with a known purity enables the accurate determination of the concentration of 10-Acetyloxy Oxcarbazepine in test samples of the API or formulated drug product.
The following diagram illustrates the logical workflow for the qualification and use of a reference standard in pharmaceutical analysis.
Caption: Workflow for the qualification and application of a reference standard.
Physicochemical Properties of Oxcarbazepine and Related Compounds
A thorough understanding of the physicochemical properties of Oxcarbazepine and its related compounds is essential for developing robust analytical methods.
| Property | Oxcarbazepine | 10-Acetyloxy Oxcarbazepine (Predicted) |
| Chemical Name | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide | (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide |
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₇H₁₄N₂O₄ |
| Molecular Weight | 252.27 g/mol | 310.31 g/mol |
| Solubility | Slightly soluble in dichloromethane, chloroform, methanol, and acetone; practically insoluble in ether, ethanol, and water.[3] | Expected to have increased solubility in organic solvents due to the acetyl group. |
| UV Maximum (in Acetonitrile) | ~256 nm[4] | Expected to have a similar UV spectrum to Oxcarbazepine. |
Analytical Methodologies: HPLC/UHPLC for Impurity Profiling
Reverse-phase HPLC and UHPLC are the predominant techniques for the analysis of Oxcarbazepine and its related substances due to their high resolution and sensitivity.[2][4] The following protocol provides a starting point for the development of a stability-indicating method capable of separating Oxcarbazepine from 10-Acetyloxy Oxcarbazepine and other potential impurities.
Recommended Chromatographic Conditions
| Parameter | HPLC | UHPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 25 | |
| 20 | 75 | |
| 25 | 75 | |
| 26 | 25 | |
| 30 | 25 | |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[2] |
| Column Temperature | 30 °C[2] | 30 °C[2] |
| Detection Wavelength | 254 nm[2] or 215 nm | 254 nm[2] or 215 nm |
| Injection Volume | 20 µL | 5 µL |
Preparation of Standard and Sample Solutions
4.2.1. Diluent Preparation: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent for both Oxcarbazepine and 10-Acetyloxy Oxcarbazepine.
4.2.2. Standard Solution Preparation:
-
Stock Standard Solution of 10-Acetyloxy Oxcarbazepine (e.g., 100 µg/mL): Accurately weigh about 10 mg of the 10-Acetyloxy Oxcarbazepine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 1 µg/mL): Further dilute the stock standard solution to the desired concentration, which should be close to the reporting limit for impurities.
4.2.3. Oxcarbazepine Sample Solution Preparation (for API):
-
Accurately weigh about 50 mg of the Oxcarbazepine API sample into a 50 mL volumetric flask.
-
Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.
-
Dilute to volume with the diluent. This yields a solution with a concentration of about 1000 µg/mL.
System Suitability Testing
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
-
Inject the diluent to ensure no interfering peaks are present.
-
Inject a solution containing both Oxcarbazepine and 10-Acetyloxy Oxcarbazepine to determine the resolution between the two peaks. The resolution should be greater than 2.0.
-
Make at least five replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak area for 10-Acetyloxy Oxcarbazepine should be less than 5.0%.
The following diagram outlines the analytical workflow for impurity profiling using the reference standard.
Caption: HPLC/UHPLC workflow for impurity analysis.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3][5] Oxcarbazepine is known to degrade under acidic and alkaline conditions.[3]
-
Acid Hydrolysis: Treat the Oxcarbazepine sample with 1.0 N HCl at room temperature for 48 hours.[5]
-
Base Hydrolysis: Treat the Oxcarbazepine sample with 0.1 N NaOH at room temperature for 48 hours.[5]
-
Oxidative Degradation: Treat the Oxcarbazepine sample with 3.0% hydrogen peroxide.[5]
-
Thermal Degradation: Expose the solid Oxcarbazepine sample to heat (e.g., 80°C).[5]
-
Photolytic Degradation: Expose the Oxcarbazepine sample to UV light.
The chromatograms from these stressed samples should be evaluated for the separation of degradation products from the main Oxcarbazepine peak and from the 10-Acetyloxy Oxcarbazepine peak.
Conclusion
The use of a well-characterized 10-Acetyloxy Oxcarbazepine reference standard is invaluable for the accurate and reliable analysis of Oxcarbazepine drug substance and product. It enables the confident identification and quantification of this potential impurity, thereby supporting robust quality control and ensuring compliance with regulatory requirements. The analytical methods and protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with Oxcarbazepine.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34312, Oxcarbazepine. Retrieved from [Link]
-
Semantic Scholar (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Retrieved from [Link]
-
Open Access Journals - Research and Reviews (n.d.). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Retrieved from [Link]
-
National Center for Biotechnology Information (2010). Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red. Retrieved from [Link]
-
Pharmacophore (2016). Method development and validation of oxcarbazepine by using rp-hplc method. Retrieved from [Link]
- Rao KS, Belorkar N, Rao MEB. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Roland Institute of Pharmaceutical Sciences.
-
Research Journal of Pharmacy and Technology (2019). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Retrieved from [Link]
- Singh P, Gupta MK, Kumar C, Bhalla V. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form.
-
International Journal of Pharmaceutical Sciences and Research (2014). VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. Retrieved from [Link]
-
Geneesmiddeleninformatiebank (2022). Public Assessment Report Scientific discussion Oxcarbazepine ADOH 150 mg, 300 mg and 600 mg, film-coated tablets (oxcarbazepine). Retrieved from [Link]
-
ECA Academy (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]
-
ResearchGate (2010). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Retrieved from [Link]
-
ACS Publications (2008). A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine. Retrieved from [Link]
-
PubMed (2018). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Retrieved from [Link]
-
World Health Organization (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Acetyloxy Oxcarbazepine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 10-Acetyloxy Oxcarbazepine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your process effectively.
The synthesis of 10-Acetyloxy Oxcarbazepine is not a single reaction but a sequence of transformations. The overall yield is a product of the efficiency of each individual step. This guide is therefore structured to address challenges at each critical stage of the synthetic pathway.
Overall Synthetic Pathway
The transformation from a common precursor to 10-Acetyloxy Oxcarbazepine generally follows three major stages:
-
Preparation of Oxcarbazepine: Typically synthesized via the hydrolysis of a precursor like 10-methoxycarbamazepine.
-
Reduction to 10-Hydroxycarbazepine: The key keto group of Oxcarbazepine is reduced to a secondary alcohol, forming the direct precursor for acetylation.
-
Acetylation to 10-Acetyloxy Oxcarbazepine: The final esterification step.
Caption: Overall synthetic workflow.
Part 1: Troubleshooting the Synthesis of Oxcarbazepine
High yield and purity of the starting Oxcarbazepine are foundational. Problems here will cascade through the entire synthesis.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis of 10-methoxycarbamazepine to Oxcarbazepine is incomplete, resulting in low yield. What are the likely causes?
A1: Incomplete hydrolysis is a common issue. The primary factors to investigate are the acid catalyst, reaction temperature, and duration.
-
Causality: The reaction is an acid-catalyzed ether cleavage. Strong acids can promote the reaction but may also lead to degradation and byproduct formation if not controlled.[1] Weaker organic acids, like oxalic acid, can provide a more controlled reaction, leading to higher purity and yield.[2]
-
Troubleshooting Steps:
-
Acid Choice: If using strong mineral acids like HCl, ensure the concentration is optimal. Consider switching to an organic acid like oxalic acid, which has been shown to improve yield and quality.[2]
-
Temperature Control: The reaction typically requires heating (e.g., 95-105°C).[2] Ensure your reaction mixture maintains a consistent and uniform temperature. Use a temperature probe and a well-stirred oil bath.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is consumed. Typical reaction times can be long, up to 18 hours.[2]
-
Solvent: Water is the preferred and most effective solvent for this hydrolysis step.[1]
-
Q2: The final Oxcarbazepine product has significant impurities. How can I improve its purity before proceeding to the reduction step?
A2: Purification is critical. Repeated purifications are often necessary if the initial reaction conditions are not optimal.[1]
-
Causality: Byproducts can arise from degradation of the starting material or product under harsh acidic conditions.[1] The key is to remove these before they interfere with subsequent steps.
-
Troubleshooting Steps:
-
pH Adjustment: After the reaction, carefully adjust the pH to 7.0-7.5 to precipitate the Oxcarbazepine product while keeping some impurities in the aqueous solution.[1]
-
Recrystallization: This is the most effective method. A mixed solvent system, such as methanol and methylene dichloride (MDC), has been shown to be effective for purifying Oxcarbazepine.[3] Isopropanol/water mixtures are also commonly used.[1]
-
Washing: Thoroughly wash the filtered product with appropriate solvents (e.g., water, ethanol) to remove residual acids and soluble impurities.[1]
-
Part 2: Optimizing the Reduction of Oxcarbazepine
This step converts the ketone in Oxcarbazepine to the secondary alcohol 10-hydroxycarbazepine (MHD), the direct precursor for acetylation.[4][5] The choice of reducing agent is critical for selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting Oxcarbazepine to 10-hydroxycarbazepine (MHD)?
A1: Sodium borohydride (NaBH₄) is the ideal choice for this transformation.
-
Causality: NaBH₄ is a mild and selective reducing agent. It readily reduces aldehydes and ketones but will not reduce the amide group present in the Oxcarbazepine molecule.[2] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and could lead to unwanted side reactions.
-
Recommendation: Use NaBH₄ in a protic solvent like ethanol or methanol at room temperature.[6]
Q2: The reduction is slow or incomplete. How can I drive the reaction to completion?
A2: Incomplete reduction is typically due to stoichiometry, reagent quality, or temperature.
-
Troubleshooting Steps:
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's practical to use a molar excess.[6] Start with at least 0.5 to 1.0 molar equivalents of NaBH₄ per mole of Oxcarbazepine. If the reaction stalls (monitored by TLC), additional portions of NaBH₄ can be added.
-
Reagent Quality: NaBH₄ is sensitive to moisture. Use freshly opened, dry reagent for best results.
-
Temperature: The reaction usually proceeds well at room temperature. If it is exceedingly slow, gentle warming (to ~40-50°C) can be applied, but monitor carefully for any byproduct formation.
-
Solvent: Ensure the Oxcarbazepine has adequate solubility in the chosen solvent (e.g., ethanol or a THF/methanol mixture). Poor solubility can limit the reaction rate.
-
| Parameter | Recommended Condition | Rationale & Citation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selectively reduces ketones over amides. |
| Molar Ratio | 0.5 - 1.0 eq. NaBH₄ | Ensures complete conversion.[6] |
| Solvent | Ethanol or Methanol | Protic solvent required for NaBH₄ reductions. |
| Temperature | Room Temperature | Provides a controlled reaction rate. |
| Monitoring | TLC (Ethyl Acetate/Hexane) | Allows for tracking the disappearance of starting material. |
Part 3: Maximizing Yield in the Acetylation of 10-Hydroxycarbazepine
This is the final and most critical step for synthesizing 10-Acetyloxy Oxcarbazepine. The reaction involves the esterification of the secondary alcohol (MHD) using an acetylating agent, typically in the presence of a base or catalyst.
Troubleshooting Workflow: Acetylation Step
Sources
- 1. US7790922B2 - Purification of acetic acid from wood acetylation process using extraction - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Removal of 10-hydroxycarbazepine by plasmapheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Optimization of HPLC Parameters for 10-Acetyloxy Oxcarbazepine (Eslicarbazepine Acetate) Separation
Welcome to the dedicated technical support guide for the chromatographic analysis of 10-Acetyloxy Oxcarbazepine, also known as Eslicarbazepine Acetate (ESA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method optimization and troubleshooting for the robust separation and quantification of this active pharmaceutical ingredient (API).
Introduction to the Analyte and Chromatographic Challenges
10-Acetyloxy Oxcarbazepine is a third-generation antiepileptic drug, structurally related to Oxcarbazepine and Carbamazepine.[1][2] As a prodrug, it is rapidly metabolized to the active moiety, eslicarbazepine.[2] The primary challenge in its HPLC analysis lies in developing a stability-indicating method that can effectively separate the parent drug from its potential impurities, and degradation products that may arise during synthesis, formulation, or storage.[3][4]
This guide provides a structured approach to method development, optimization, and troubleshooting, presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) on Method Development and Optimization
Q1: What are the primary considerations for selecting an appropriate HPLC column for 10-Acetyloxy Oxcarbazepine analysis?
A1: The choice of a stationary phase is critical for achieving optimal separation. For 10-Acetyloxy Oxcarbazepine, a reversed-phase C18 column is the most common and effective choice.[1][5]
-
Expertise & Experience: C18 columns provide a good balance of hydrophobicity for retaining the moderately polar 10-Acetyloxy Oxcarbazepine molecule while allowing for efficient elution with common organic modifiers. Look for columns with high purity silica and end-capping to minimize peak tailing, which can be an issue for compounds with polar functional groups.
-
Trustworthiness: A well-maintained C18 column from a reputable manufacturer will provide reproducible results. Consider columns with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size for standard analyses, which offer a good compromise between efficiency and backpressure.[5][6]
Q2: How do I select and optimize the mobile phase for separating 10-Acetyloxy Oxcarbazepine from its impurities?
A2: Mobile phase optimization involves a systematic evaluation of the organic modifier, aqueous phase pH, and buffer composition to achieve the desired resolution.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used.[1] Acetonitrile often provides better peak shape and lower UV cutoff. A good starting point is an isocratic mixture of acetonitrile and a buffered aqueous phase.[7]
-
Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 10-Acetyloxy Oxcarbazepine itself is neutral, some of its potential impurities and degradants may have ionizable groups. Using a buffer is highly recommended to maintain a consistent pH and ensure method robustness. Phosphate or acetate buffers in the pH range of 3-7 are commonly employed.[6] For instance, a phosphate buffer at pH 5.0 has been shown to be effective.[6]
-
Gradient vs. Isocratic Elution: For analyzing 10-Acetyloxy Oxcarbazepine and its known related substances, an isocratic method is often sufficient and preferred for its simplicity and robustness.[5] However, if you are dealing with a complex mixture of degradants with a wide range of polarities, a gradient elution may be necessary to resolve all peaks within a reasonable runtime.
Q3: What is the optimal detection wavelength for 10-Acetyloxy Oxcarbazepine?
A3: The choice of detection wavelength is crucial for achieving good sensitivity. Based on the UV spectrum of the molecule, detection is typically performed between 210 nm and 230 nm.[3][5] A wavelength of 215 nm is frequently cited as providing a good response for both the parent drug and its related substances.[6] It is always recommended to determine the UV maximum of your specific compound in the chosen mobile phase using a photodiode array (PDA) detector.
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of 10-Acetyloxy Oxcarbazepine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My 10-Acetyloxy Oxcarbazepine peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:
-
Causality:
-
Secondary Interactions: The amide and ketone functionalities in the 10-Acetyloxy Oxcarbazepine structure can interact with residual silanols on the silica backbone of the column, leading to tailing.
-
Column Contamination/Degradation: Accumulation of strongly retained sample components or mobile phase impurities on the column inlet frit or at the head of the column can disrupt the flow path and cause peak distortion.[8]
-
Mismatched pH: If the mobile phase pH is close to the pKa of an analyte or impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.
-
-
Troubleshooting Protocol:
-
Check System Suitability: First, ensure your system is performing correctly by injecting a standard of a well-behaved compound.
-
Column Flushing: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove any contaminants from the inlet frit.[8]
-
Mobile Phase pH Adjustment: If using a buffered mobile phase, ensure the pH is at least 2 units away from the pKa of any potentially ionizable compounds in your sample.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping are less prone to silanol interactions.
-
Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves, which would indicate sample overload.
-
Problem 2: Inadequate Resolution Between 10-Acetyloxy Oxcarbazepine and its Impurities/Degradants
Q: I am unable to separate 10-Acetyloxy Oxcarbazepine from a known impurity. What parameters can I adjust to improve resolution?
A: Achieving adequate resolution is fundamental for accurate quantification, especially in stability studies.
-
Causality:
-
Insufficient Selectivity: The chosen mobile phase and stationary phase may not provide enough difference in retention for the two co-eluting compounds.
-
Low Column Efficiency: An old or poorly packed column will have lower plate count, leading to broader peaks and reduced resolution.
-
-
Optimization Workflow:
-
Modify Mobile Phase Composition:
-
Organic Ratio: Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution between closely eluting peaks.
-
Change Organic Modifier: If adjusting the ratio is insufficient, switch from acetonitrile to methanol or vice versa. These solvents have different selectivities and can alter the elution order.
-
-
Adjust Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable impurities, thereby improving resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of a longer run time.
-
Decrease Column Temperature: Lowering the column temperature can sometimes enhance resolution, although it will also increase viscosity and backpressure.
-
Consider a Different Stationary Phase: If the above steps fail, the selectivity of the column may be the limiting factor. Consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano column).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for developing a stability-indicating method and identifying potential degradation products.[3][9]
-
Prepare Stock Solution: Prepare a stock solution of 10-Acetyloxy Oxcarbazepine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature or heat gently for a shorter period (e.g., 15-60 minutes), as the compound is known to be more sensitive to basic conditions.[10] Cool, neutralize with 0.1 N HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide. Keep at room temperature for several hours. Dilute to a suitable concentration.
-
Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80-100°C) for 24-48 hours. Dissolve a known amount in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector to ensure peak purity.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for 10-Acetyloxy Oxcarbazepine Separation
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and efficiency for the analyte.[5][6] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 5.0) | Provides good peak shape and resolution.[6] |
| Ratio | 35:65 (Acetonitrile:Buffer) | A starting point; adjust for optimal resolution.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[5] |
| Column Temp. | 35°C | Ensures reproducible retention times.[6] |
| Detection | UV at 215 nm | High absorbance for the analyte and related substances.[6] |
| Injection Vol. | 10-20 µL | Standard volume; avoid overloading the column. |
Visualization
Diagram 1: General HPLC Method Optimization Workflow
Caption: A workflow for systematic HPLC method optimization.
Diagram 2: Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
-
Suman M et al. (2025). Review Article of Eslicarbazepine Acetate by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Research, 31(6), 500-506. Available at: [Link]
-
Mali, N. V., & Bansode, D. A. (2016). Stability indicating thin-layer chromatographic determination of eslicarbazepine acetate as bulk drug. Der Pharmacia Lettre, 8(11), 38-47. Available at: [Link]
-
Prajapati, Y. K., et al. (2015). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Journal of Applied Pharmaceutical Science, 5(11), 074-078. Available at: [Link]
-
Subas Chandra Dinda et al. (2015). development and validation of a stability indicating rp-hplc method for determination of eslicarbazepine in eslicarbazepine acetate tablets. ResearchGate. Available at: [Link]
-
Kallam S. R., et al. (2015). Development and validation of an RP-HPLC method for related substance and quantitative estimation of eslicarbazepine acetate in. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 155-162. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Center for Drug Evaluation and Research, Application Number: 022416Orig1s000. Available at: [Link]
-
Jadhav, V. et al. (2022). Development and Validation of the RP-HPLC Method for Estimation of Eslicarbazepine Acetate in Eslicarbazepine Acetate Tablets. Journal of Drug Delivery and Therapeutics, 12(6-S), 114-121. Available at: [Link]
-
Patel, D. B. et al. (2020). identification, isolation and characterization of alkaline degradation product of eslicarbazepine acetate. GSC Biological and Pharmaceutical Sciences, 13(1), 133-140. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 34312, Oxcarbazepine. Retrieved from [Link].
-
Talevski, A. et al. (2013). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Macedonian pharmaceutical bulletin, 59(1,2), 75-84. Available at: [Link]
-
SynThink (n.d.). Eslicarbazepine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Talevski, A. et al. (2013). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. Available at: [Link]
-
Patel, D. B. et al. (2019). Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate. Future Journal of Pharmaceutical Sciences, 5(1), 1-8. Available at: [Link]
-
Pradhan, D. P. et al. (2017). Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of it. Hilaris Publisher. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: 10-Acetyloxy Oxcarbazepine (Eslicarbazepine Acetate)
Guide Objective: This technical guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the long-term storage instability of 10-Acetyloxy Oxcarbazepine, also known as Eslicarbazepine Acetate (ESA). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design and ensure data integrity.
Section 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental chemical properties of ESA and the primary reasons for its degradation during storage.
Q1: What is the primary cause of 10-Acetyloxy Oxcarbazepine (ESA) instability?
A1: The principal cause of ESA instability is the hydrolysis of its 10-acetyloxy ester group.[1][2] ESA is a prodrug that is designed to be rapidly hydrolyzed in vivo to its active metabolite, eslicarbazepine (S-licarbazepine).[3][4][5] However, this same chemical reactivity makes it susceptible to premature degradation during storage, especially in the presence of moisture. The ester bond is attacked by water, cleaving the acetate group and forming eslicarbazepine and acetic acid.
Q2: Which environmental factors most significantly accelerate ESA degradation?
A2: Based on forced degradation studies, ESA is particularly vulnerable to alkaline (basic) conditions, which strongly catalyze the hydrolysis of the ester bond.[6][7] While some degradation has been observed under acidic and oxidative stress, the most rapid and significant degradation occurs in the presence of bases.[8][9] The presence of moisture is the critical prerequisite for hydrolytic degradation, and its rate is often accelerated by elevated temperatures.[10][11]
Q3: What are the main degradation products I should expect to see?
A3: The primary degradation product is eslicarbazepine (also known as S-licarbazepine or 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide), the intended active metabolite.[4] In some stress conditions, particularly under strong alkaline hydrolysis, further degradation of the carbamoyl group may occur, leading to other related substances. It is crucial to have an analytical method that can separate the parent ESA from eslicarbazepine and other potential impurities.[9][12]
Diagram 1: Primary Hydrolytic Degradation Pathway of ESA
Caption: Hydrolysis of the ester bond in ESA.
Section 2: Troubleshooting Guide - Detecting and Quantifying Degradation
This guide provides a systematic approach to identifying and measuring ESA instability in your samples.
Q4: I suspect my stored ESA sample has degraded. How can I confirm this?
A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[13][14] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.
Your first step is to run a chromatogram of your suspect sample and compare it to a freshly prepared standard or a reference chromatogram. Look for:
-
A decrease in the peak area of the main ESA peak.
-
The appearance of new peaks, particularly one corresponding to the retention time of an eslicarbazepine standard.
Q5: I don't have a validated stability-indicating method. Where do I start?
A5: You can develop a method based on published literature. A typical Reverse-Phase HPLC (RP-HPLC) method is a good starting point. The goal is to achieve baseline separation between ESA and its primary degradant, eslicarbazepine.
Why this is a self-validating system: The protocol includes a forced degradation step. By intentionally creating the degradant, you can confirm your analytical method's ability to separate it from the parent compound, thereby validating its specificity.
Table 1: Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for separating ESA and related compounds.[15] |
| Mobile Phase | Buffered Methanol/Acetonitrile:Water | A common mobile phase for these compounds. A buffer (e.g., 0.01M Phosphate or 0.005M Ammonium Acetate) is critical to control pH and ensure reproducible retention times.[15] |
| Elution | Isocratic or Gradient | Isocratic is simpler, but a gradient may be needed to resolve all impurities.[16] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | 210-230 nm | Wavelengths where the dibenzazepine chromophore has significant absorbance.[9][15] |
| Column Temp | 30 °C | Controlled temperature ensures retention time stability.[7] |
Experimental Protocol 1: Performing a Forced Degradation Study
This protocol, based on ICH Q1A(R2) guidelines, will help you generate degradation products and confirm your method's specificity.[17][18]
-
Prepare Stock Solutions: Prepare a stock solution of your ESA standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 N NaOH at room temperature. This reaction is often rapid, so test at multiple time points (e.g., 15 min, 1 hr, 4 hrs).[7]
-
Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for several hours.[7]
-
Thermal Degradation: Store the solid powder or a solution at an elevated temperature (e.g., 80°C).[9]
-
Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B).
-
-
Neutralization & Dilution: Before injection, neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.
-
Chromatographic Analysis: Analyze the unstressed control and all stressed samples by HPLC.
-
Evaluation: Confirm that the primary degradation peak in the base-hydrolyzed sample is well-resolved from the main ESA peak. Use a photodiode array (PDA) detector to check for peak purity to ensure no co-eluting peaks.
Table 2: Summary of Forced Degradation Conditions and Expected ESA Behavior
| Stress Condition | Reagent/Method | Typical Outcome for ESA | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1 N - 0.5 N NaOH | Significant Degradation | [6][9] |
| Acidic Hydrolysis | 0.1 N - 0.5 N HCl | Minor to moderate degradation | [7][8] |
| Oxidative | 3-30% H₂O₂ | Generally stable, some studies show minor degradation | [6][7] |
| Thermal (Dry Heat) | 80-100 °C | Generally stable, some studies show minor degradation | [6][8] |
| Photolytic | Sunlight / ICH Light Box | Generally stable, some studies show minor degradation |[6][8] |
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A systematic approach to identifying and addressing ESA degradation.
Section 3: Proactive Stabilization Strategies
Once instability is confirmed, the following strategies can be employed to improve the long-term storage stability of ESA.
Q6: How can I stabilize ESA in a liquid formulation?
A6:
-
pH Control (Most Critical): Since ESA is most labile under basic conditions, buffer your aqueous formulation to a slightly acidic pH (e.g., pH 4-5) where the rate of hydrolysis is minimized. Avoid alkaline excipients.[2]
-
Minimize Water: If possible, consider formulating in a non-aqueous solvent system. For aqueous formulations, prepare them as a lyophilized (freeze-dried) powder intended for reconstitution immediately before use. This removes water, the key reactant in hydrolysis, for long-term storage.[10]
-
Temperature Control: Store liquid formulations under refrigerated conditions (2-8 °C) to significantly slow the rate of hydrolysis.[10]
Q7: My instability is occurring in a solid formulation (e.g., powder, tablets). What can I do?
A7:
-
Control Moisture: Hydrolysis in solid-state is often linked to the moisture content of the API and excipients.[19][20]
-
Packaging: Use packaging with a high moisture barrier (e.g., aluminum/aluminum blisters, tightly sealed glass bottles with desiccants).[11]
-
Excipient Selection: Choose excipients with low hygroscopicity. High-moisture excipients can act as a water source, facilitating degradation even in a seemingly "dry" product.[19]
-
Manufacturing Process: If using wet granulation, ensure the drying process is robust and reduces residual moisture to a minimum validated level.
-
-
Film Coating: Applying a polymer film coat can act as a physical barrier to ambient moisture, protecting the hygroscopic core.[21]
-
Excipient Compatibility: Conduct formal excipient compatibility studies. Basic excipients (e.g., magnesium stearate, sodium bicarbonate) could create micro-environments with a high pH on the surface of particles, accelerating hydrolysis.
Q8: Are there any advanced formulation strategies to consider?
A8: Yes, for particularly challenging scenarios, you can explore:
-
Co-processing/Co-crystallization: Altering the crystal form of ESA by co-crystallizing it with a suitable co-former can sometimes improve its physical stability and reduce hygroscopicity.[21]
-
Encapsulation: Techniques like spray drying to create microcapsules can physically protect the ESA from environmental factors.[21]
-
Ester Stabilizers: In non-pharmaceutical applications, chemicals like carbodiimides are used to scavenge water and carboxylic acids to prevent hydrolysis, though their use in pharmaceuticals is highly restricted and requires extensive safety evaluation.[1][22]
References
-
Iram, F., Alam, P., Siddiqui, N.A., Alqasoumi, S.I., Siddiqui, A.A., Khan, S.A., & Husain, A. (n.d.). Identification, isolation and characterization of alkaline degradation product of eslicarbazepine acetate. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Jain, A., & Jain, R. (2013). Stability indicating thin-layer chromatographic determination of eslicarbazepine acetate as bulk drug. Scholars Research Library. [Link]
-
Iram, F., Alam, P., Siddiqui, N. A., Al-Qasoumi, S. I., Siddiqui, A. A., Khan, S. A., & Husain, A. (2017). Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate. Saudi Pharmaceutical Journal, 25(1), 119–125. [Link]
-
Bialer, M., & Soares-da-Silva, P. (2012). Pharmacokinetics and drug interactions of eslicarbazepine acetate. Epilepsia, 53(6), 935–946. (Note: While the direct link is to a ResearchGate page showing a figure, the context of HPLC analysis for impurities is discussed broadly in the literature). [Link]
-
Kallam, S. R., Srikanth, J., & Prakash, V. K. (2015). Development and validation of an RP-HPLC method for related substance and quantitative estimation of eslicarbazepine acetate in bulk drug and Pharmaceutical dosage form. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 155-162. [Link]
-
Kachare, S., Jadhav, V., Jain, A., Khude, H., Halse, P., & Jain, S. (2022). Development and Validation of the RP-HPLC Method for Estimation of Eslicarbazepine Acetate in Eslicarbazepine Acetate Tablets. International Journal of Pharmaceutical and Phytopharmacological Research, 25(4), 313-325. [Link]
-
Rao, K. S., Belorkar, N., & Rao, M. E. B. (2011). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Pharmaceutical Methods, 2(1), 39-44. [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hopkinson, A. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HOPAX. [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Fukami, T., Nakajima, M., Higuchi, T., et al. (2021). Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity. Drug Metabolism and Disposition, 49(4), 329-336. [Link]
-
Shah, J., & Vaghela, B. (2015). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Journal of Taibah University for Science, 9(2), 229-235. [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146. [Link]
-
Pathare, D. B., Jadhav, A. S., & Shingare, M. S. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1825–1830. [Link]
-
Pharmatech. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmatech. [Link]
-
EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Abou-Khalil, B. (2009). Eslicarbazepine Acetate: A Well-Kept Secret? Epilepsy Currents, 9(5), 121–123. [Link]
-
Chan, S. Y., Choo, W. P., & Yap, H. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2322. [Link]
-
Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 51833–51843. [Link]
-
Gjorgieva, E., & Dimitrovska, A. (2013). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Macedonian Pharmaceutical Bulletin, 59(1-2), 83-93. [Link]
-
ManTech Publications. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
Enéas, P. C. R., Oliveira, R. B., & Pianetti, G. A. (2009). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 45(2), 267-272. [Link]
- Google Patents. (n.d.). A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition.
-
Patsnap Synapse. (2024). What is the mechanism of Eslicarbazepine Acetate?. [Link]
-
Research and Reviews. (n.d.). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Open Access Journals. [Link]
-
Galiana, G. L., Gauthier, A. C., & Verrotti, A. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. CNS drugs, 31(7), 549–560. [Link]
-
ResearchGate. (n.d.). Hydrolysis in Pharmaceutical Formulations. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
-
Wikipedia. (n.d.). Eslicarbazepine acetate. [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. researchgate.net [researchgate.net]
- 21. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
Technical Support Center: Refining the Purification of 10-Acetyloxy Oxcarbazepine
Welcome to the technical support center for the purification of 10-Acetyloxy Oxcarbazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. As a derivative of the well-established anticonvulsant, Oxcarbazepine, the purification of its 10-acetyloxy analog presents unique challenges that require a nuanced understanding of its chemistry.[1][] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Landscape: Synthesis and Potential Impurities
The purification strategy for 10-Acetyloxy Oxcarbazepine is intrinsically linked to its synthetic route and the potential impurities that may arise. While various synthetic pathways exist, a common approach involves the acetylation of a hydroxyl precursor. The primary impurities can, therefore, be categorized as starting materials, reagents, and side-products.
A crucial aspect of refining the purification process is the identification and control of process-related impurities.[3] Common impurities found in the synthesis of the parent compound, Oxcarbazepine, can also be present and should be considered during the purification of its derivatives. These can include iminostilbene and carbamazepine.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of 10-Acetyloxy Oxcarbazepine.
Q1: My final product shows a persistent impurity with a similar polarity to 10-Acetyloxy Oxcarbazepine. How can I improve the separation?
A1: This is a frequent challenge, often due to the presence of structurally related impurities. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate your crystallization solvent system. If you are using a single solvent for recrystallization, consider a binary or tertiary solvent system. The addition of an anti-solvent can significantly alter the solubility profile of your compound versus the impurity. For instance, if your compound is soluble in a polar solvent like isopropanol, a non-polar anti-solvent like hexane can be slowly added to induce crystallization of the desired product while keeping the impurity in solution. A variety of solvents have been used for the recrystallization of the parent compound, Oxcarbazepine, including methanol, ethanol, isopropanol, and toluene, which can be a good starting point for optimization.[4][5]
-
Employ column chromatography with a modified mobile phase. If crystallization is ineffective, column chromatography is the next logical step. To improve separation of compounds with similar polarities, consider the following:
-
Gradient Elution: A gradual change in the mobile phase composition can enhance resolution.
-
Alternative Stationary Phases: If a standard silica gel column does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
Consider a chemical quench. If the impurity is a reactive species, such as an unreacted acylating agent, a chemical quench prior to work-up can convert it into a more easily separable compound.
Q2: I am observing degradation of my 10-Acetyloxy Oxcarbazepine during purification. What are the likely causes and how can I prevent it?
A2: The acetyloxy group is susceptible to hydrolysis, especially under acidic or basic conditions.[6]
-
pH control is critical. During aqueous work-up and extraction steps, ensure the pH is maintained in a neutral range (pH 6-8). The use of buffered solutions can help prevent unwanted hydrolysis.
-
Temperature management. Avoid excessive heat during all purification steps, including solvent evaporation. High temperatures can accelerate degradation. Use of a rotary evaporator at reduced pressure is recommended for solvent removal.
-
Minimize exposure to protic solvents. While protic solvents may be necessary for crystallization, prolonged exposure, especially at elevated temperatures, can lead to solvolysis of the ester group.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification progress.[3][7]
-
Choose an appropriate TLC solvent system. The mobile phase used for your column chromatography is a good starting point for developing a TLC system. You may need to adjust the solvent ratios to achieve optimal separation on the TLC plate (Rf values between 0.2 and 0.8).
-
Use a visualization agent. As 10-Acetyloxy Oxcarbazepine and related impurities are often UV-active, a UV lamp (254 nm) is the primary method of visualization. Staining with agents like potassium permanganate can also be useful for visualizing non-UV active impurities.
III. Troubleshooting Guide
This section provides a problem-solution format for specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent. - The volume of solvent used was too high. - Premature crystallization occurred during hot filtration. | - Optimize the solvent system: Test a range of solvents with varying polarities. Consider using a binary solvent system where the compound is soluble in one solvent and insoluble in the other. - Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus: This prevents the solution from cooling and crystallizing on the filter paper or funnel. |
| Oily product instead of crystals | - Presence of impurities that inhibit crystallization. - The compound has a low melting point or forms a eutectic mixture with impurities. | - Purify by column chromatography: This will remove the impurities that are preventing crystallization. - Trituration: Stirring the oil with a solvent in which the desired compound is insoluble can sometimes induce crystallization. - Seeding: Introducing a small crystal of the pure compound can initiate crystallization. |
| Inconsistent HPLC results | - Sample degradation in the autosampler. - Poorly dissolved sample. - Non-optimized HPLC method. | - Use a cooled autosampler: If the compound is unstable in the mobile phase, keeping the samples cool can prevent degradation. - Ensure complete dissolution: Sonicate the sample in the mobile phase to ensure it is fully dissolved before injection. - Method validation: Validate your HPLC method for linearity, accuracy, and precision to ensure reliable results.[6][8] |
IV. Experimental Protocols
Protocol 1: Recrystallization of 10-Acetyloxy Oxcarbazepine
This protocol provides a general guideline for recrystallization. The choice of solvent will need to be empirically determined.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 10-Acetyloxy Oxcarbazepine. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude 10-Acetyloxy Oxcarbazepine. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 10-Acetyloxy Oxcarbazepine in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of 10-Acetyloxy Oxcarbazepine.
Diagram 2: Troubleshooting Logic for Impurity Removal
Caption: Decision tree for addressing impurities during purification.
VI. References
-
US Patent US8530647B2, Process for the preparation of oxcarbazepine, (2013).
-
Journal of Pharmaceutical Research, Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
-
Semantic Scholar, Determination of oxcarbazepine and its related substances using UHPLC method with UV detection.
-
US Patent US7183272B2, Crystal forms of oxcarbazepine and processes for their preparation, (2007).
-
PubChem, Oxcarbazepine.
-
PubMed, A validated stability indicating LC method for oxcarbazepine.
-
Der Pharma Chemica, Synthesis of oxcarbazepine by newer method.
-
Google Patents, Process for the preparation of oxcarbazepine - EP 1600443 A1.
-
Pharmacophore, method-development-and-validation-of-oxcarbazepine-by-using-rp-hplc-method.pdf.
-
Research Journal of Pharmacy and Technology, Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant.
-
ResearchGate, Oxcarbazepine: Validation and application of an analytical method.
-
BOC Sciences, Oxcarbazepine Impurities.
-
CrystEngComm, Investigating the solubilization effect of oxcarbazepine by forming cocrystals.
-
Pharmaffiliates, Oxcarbazepine-impurities.
-
Research and Reviews, Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method.
Sources
- 1. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 5. US7183272B2 - Crystal forms of oxcarbazepine and processes for their preparation - Google Patents [patents.google.com]
- 6. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rjptonline.org [rjptonline.org]
overcoming challenges in the formulation of 10-Acetyloxy Oxcarbazepine for oral delivery
Technical Support Center: Formulation Strategies for D-Acetyloxy Oxcarbazepine
Welcome to the dedicated support center for the oral formulation of 10-Acetyloxy Oxcarbazepine (10-AcO-OXC). This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the unique challenges presented by this molecule. As a structural analog of Oxcarbazepine, 10-AcO-OXC holds significant therapeutic promise, yet its physicochemical properties—namely poor aqueous solubility and susceptibility to hydrolysis—necessitate advanced formulation strategies.[1][2][3]
This document provides in-depth, experience-driven troubleshooting guides, validated experimental protocols, and the scientific rationale behind our formulation recommendations to empower your research and development efforts.
Section 1: Foundational Challenges & Strategic Overview
Before diving into specific troubleshooting, it's crucial to understand the core obstacles. 10-AcO-OXC is a Biopharmaceutics Classification System (BCS) Class II candidate, characterized by high permeability but low solubility.[4] The primary formulation goal is to enhance its dissolution rate to ensure adequate absorption. Compounding this is the presence of an acetate ester group, which is vulnerable to hydrolysis, potentially leading to premature degradation of the active pharmaceutical ingredient (API).[5][6]
Our strategic approach, therefore, focuses on two pillars: Solubility Enhancement and Stability Assurance .
Comparative Overview of Formulation Strategies
The table below summarizes the primary formulation technologies applicable to 10-AcO-OXC, outlining their mechanisms, advantages, and key challenges to consider during development.
| Formulation Strategy | Core Mechanism | Key Advantages | Primary Challenges & Mitigation |
| Amorphous Solid Dispersions (ASDs) | The API is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing apparent solubility.[7] | Significant increase in dissolution rate and bioavailability; well-established manufacturing processes (e.g., spray drying, hot-melt extrusion).[8][9] | Physical instability (recrystallization), hygroscopicity. Mitigation: Careful polymer selection, control of moisture content, and robust stability testing are critical. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The API is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion or microemulsion upon contact with gastrointestinal fluids. | Presents the drug in a solubilized state, bypassing the dissolution step; can enhance lymphatic uptake, potentially reducing first-pass metabolism. | Potential for drug precipitation upon dilution; excipient-API incompatibility; GI sensitivity to high surfactant loads. Mitigation: Thorough phase diagram construction and in vitro dispersion/digestion testing are necessary. |
| Nanosuspensions | The crystalline API is reduced to the nanometer size range, increasing the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation. | Applicable to drugs that are difficult to amorphize; high drug loading is possible. | Physical instability (particle growth/Ostwald ripening); challenges in achieving uniform particle size. Mitigation: Use of appropriate stabilizers (steric and electrostatic); robust process control during milling or high-pressure homogenization. |
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common experimental issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific principles.
FAQ Category 1: Poor Dissolution & Bioavailability
Question: My initial 10-AcO-OXC formulation shows poor and inconsistent dissolution profiles in vitro. What are my primary options?
Answer: This is a classic challenge for a BCS Class II compound. Your primary goal is to increase the apparent solubility and dissolution rate. Based on the molecule's characteristics, an Amorphous Solid Dispersion (ASD) is the most robust starting point.[8][10]
-
Causality: Crystalline 10-AcO-OXC has a stable, low-energy lattice structure that requires significant energy to break, resulting in slow dissolution. By converting it to an amorphous, high-energy state and dispersing it within a hydrophilic polymer, you create a supersaturated solution in the gastrointestinal tract, which is a key driver for absorption.[11]
-
Immediate Action: Begin by screening polymers for their ability to form a stable amorphous dispersion with 10-AcO-OXC. Common choices for spray drying include polyvinylpyrrolidone (PVP), copovidone (PVP VA64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Workflow Diagram: The following diagram outlines a logical workflow for selecting a suitable formulation strategy.
Caption: Formulation Strategy Decision Workflow.
Question: My in vivo studies show low bioavailability, even though my ASD formulation has excellent in vitro dissolution. What could be the cause?
Answer: This disconnect between in vitro and in vivo performance often points to two culprits: in vivo precipitation or first-pass metabolism .
-
Causality & Explanation:
-
Precipitation: The supersaturated state generated by an ASD is metastable. In the complex environment of the gut, the drug can rapidly precipitate back into its poorly soluble crystalline form before it can be absorbed. The choice of polymer is critical here; some polymers, like HPMCAS, are specifically designed to inhibit nucleation and crystal growth in vivo, maintaining supersaturation for longer periods.
-
Metabolism: Oxcarbazepine, the parent compound, is rapidly metabolized in the liver to its active 10-monohydroxy metabolite (MHD).[12] It is highly probable that 10-AcO-OXC undergoes significant first-pass metabolism, where esterases in the gut wall or liver cleave the acetate group, and further metabolic changes occur before the drug reaches systemic circulation.
-
-
Troubleshooting Steps:
-
Polymer Optimization: If you are not already using one, switch to a precipitation-inhibiting polymer like HPMCAS.
-
In Vitro Digestion Models: Use simulated intestinal fluids containing bile salts and lipids (e.g., FaSSIF, FeSSIF) in a two-stage dissolution test. This better mimics the in vivo environment and can reveal precipitation issues not seen in simple buffer systems.
-
Pharmacokinetic (PK) Analysis: Re-examine your PK data. A high concentration of the MHD metabolite appearing very early would strongly suggest rapid, extensive first-pass metabolism.[13]
-
FAQ Category 2: Chemical Stability & Degradation
Question: I'm observing a significant increase in impurities during my formulation process and on stability. I suspect hydrolysis of the acetate ester. How can I confirm this and prevent it?
Answer: Your suspicion is well-founded. The ester linkage in 10-AcO-OXC is a primary site for chemical degradation, particularly through hydrolysis, which can be catalyzed by acidic or basic conditions.[6][14]
-
Mechanism of Degradation: Water molecules, often aided by acidic (H+) or basic (OH-) catalysts, attack the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, yielding the 10-hydroxy metabolite (MHD) and acetic acid. This not only reduces the potency of your API but also introduces a degradant that must be quantified and controlled.
Caption: Ester Hydrolysis Degradation Pathway.
-
Verification & Troubleshooting:
-
Forced Degradation Study: Expose your API to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Analyze the samples using a stability-indicating HPLC method. If the primary degradant peak corresponds to the retention time of a pure MHD standard, you have confirmed the hydrolysis pathway.
-
Moisture Control: Water is a reactant. During manufacturing (especially spray drying), ensure the final product has very low residual solvent and water content (typically <1-2%). Store the formulation in tightly sealed containers with desiccants.
-
Excipient Compatibility: This is critical. Many common pharmaceutical excipients contain acidic or basic impurities or have surface properties that can catalyze degradation.[15] Perform a comprehensive excipient compatibility study as detailed in the protocols section below. Pay close attention to excipients with high water content or reactive functional groups.[16]
-
Section 3: Validated Experimental Protocols
These protocols provide a self-validating framework for key experiments. Each includes QC steps to ensure data integrity.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare a stable ASD of 10-AcO-OXC with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
10-Acetyloxy Oxcarbazepine (API)
-
Polymer (e.g., Copovidone (PVP VA64) or HPMCAS)
-
Solvent System (e.g., Dichloromethane/Methanol 1:1 v/v)
-
Laboratory-scale spray dryer
-
HPLC, XRD, DSC, Karl Fischer Titrator
Methodology:
-
Solution Preparation:
-
Accurately weigh the API and polymer in the desired ratio (start with 1:3 API:Polymer by weight).
-
Dissolve both components completely in the solvent system to form a clear solution. A typical solids content is 5-10% w/v.[17]
-
QC Step: Visually inspect the solution for any undissolved particles. Filter if necessary.
-
-
Spray Drying Process:
-
Set up the spray dryer with standard parameters. A representative starting point is:
-
Inlet Temperature: 90-120°C (ensure it's well below the degradation temperature of the API).
-
Atomization Gas Flow: Adjusted to produce fine droplets.
-
Feed Pump Rate: Adjusted to maintain the target outlet temperature (typically 50-60°C).
-
-
QC Step: The outlet temperature is a critical process parameter. A stable outlet temperature indicates a steady-state drying process.
-
-
Powder Collection & Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Transfer the powder to a vacuum oven and dry at 40°C for 24-48 hours to remove residual solvent and moisture.
-
-
Characterization (Self-Validation):
-
Amorphous State Verification (DSC/XRD):
-
Analyze the powder using Differential Scanning Calorimetry (DSC). The absence of a sharp melting endotherm for the API and the presence of a single glass transition temperature (Tg) confirms a homogenous amorphous dispersion.
-
Confirm the absence of crystallinity using X-Ray Powder Diffraction (XRD). A "halo" pattern with no sharp Bragg peaks indicates an amorphous solid.
-
-
Purity & Degradation (HPLC): Assay the powder for API content and quantify any degradants using a validated, stability-indicating HPLC method. The results should show >99% purity.
-
Water Content (Karl Fischer): Measure the water content. It should be below 2% to ensure good physical and chemical stability.
-
Dissolution Testing: Perform dissolution testing in a relevant medium (e.g., pH 6.8 buffer with 0.5% SLS). The ASD should show a significant increase in dissolution rate and extent compared to the physical mixture or pure API.
-
Protocol 2: Excipient Compatibility Study
Objective: To assess the chemical compatibility of 10-AcO-OXC with selected excipients under accelerated stability conditions.[18][19]
Materials:
-
10-Acetyloxy Oxcarbazepine (API)
-
Candidate Excipients (e.g., Microcrystalline Cellulose, Lactose, Croscarmellose Sodium, Magnesium Stearate)
-
HPLC vials
-
Stability chamber (40°C / 75% RH)
-
HPLC system
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of API and each excipient, typically in a 1:1 ratio by weight. This intimate contact exaggerates potential interactions.[16]
-
Prepare a control sample of the pure API.
-
For each mixture and the control, prepare three sets of samples:
-
Dry Mix: Store the physical mixture in a sealed vial.
-
Wet Mix: Add a small amount of purified water (e.g., 5% w/w) to the mixture to simulate the effect of moisture.
-
Solution State (Optional): Dissolve the API and excipient in a common solvent to test for interactions in solution.
-
-
-
Stress Conditions:
-
Place all vials in a stability chamber set to accelerated conditions (40°C / 75% Relative Humidity).
-
Pull samples at predetermined time points (e.g., Time 0, 1 week, 2 weeks, 4 weeks).
-
-
Analysis (Self-Validation):
-
Visual Observation: At each time point, visually inspect the samples for any physical changes such as color change, clumping, or liquefaction, which can be early indicators of incompatibility.
-
HPLC Analysis:
-
Dissolve a known quantity of each sample in a suitable solvent and analyze using a stability-indicating HPLC method.
-
QC Step: The method must be able to separate the API peak from any degradants and excipient peaks.
-
Compare the chromatograms of the stressed mixtures to the Time 0 control and the pure API control.
-
Incompatibility is indicated by:
-
A significant decrease (>5%) in the peak area of the API.
-
The appearance of new degradation peaks not present in the pure API control.
-
-
-
-
Interpretation:
-
An excipient is deemed compatible if the API shows no significant degradation and no new impurity peaks are formed compared to the pure API control under the same conditions.
-
References
-
Formulation and Evaluation of Oxcarbazepine Suspension: In vitro/In vivo Correlation . Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions . Ardena. Available at: [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques . Fisher Digital Publications. Available at: [Link]
-
Hydrolysis in Pharmaceutical Formulations . American Pharmaceutical Review. Available at: [Link]
-
Formulation strategies for poorly soluble drugs . ResearchGate. Available at: [Link]
-
Usefulness of oral loading of oxcarbazepine suspension in selected patients with epilepsy . Clinical Pharmacology in Drug Development. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. Available at: [Link]
-
Oxcarbazepine . PubChem. Available at: [Link]
-
Usefulness of oral loading of oxcarbazepine suspension in selected patients with epilepsy | Request PDF . ResearchGate. Available at: [Link]
-
Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection | Request PDF . ResearchGate. Available at: [Link]
-
Development of In vitro/In vivo Correlation for Oxcarbazepine Granules . IDOSI Publications. Available at: [Link]
-
Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup . National Institutes of Health (NIH). Available at: [Link]
-
Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions . Drug Development and Delivery. Available at: [Link]
-
Formulation and Evaluation of Oxcarbazepine Suspension: In vitro/In vivo Correlation . ResearchGate. Available at: [Link]
-
Average Spray-drying Process Parameters | Download Scientific Diagram . ResearchGate. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . National Institutes of Health (NIH). Available at: [Link]
-
hydrolysis of esters . Chemguide. Available at: [Link]
-
The Selection of Excipients for Oral Solid Dosage Forms . Pharmaceutical Press. Available at: [Link]
-
Effect of Penetration Enhancers on Transdermal Delivery of Oxcarbazepine, an Antiepileptic Drug Using Microemulsions . National Institutes of Health (NIH). Available at: [Link]
-
Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances . National Institutes of Health (NIH). Available at: [Link]
-
Preparation, Physicochemical and Biopharmaceutical Characterization of Oxcarbazepine-loaded Nanostructured Lipid Carriers as Potential Antiepileptic Devices | Request PDF . ResearchGate. Available at: [Link]
-
Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16 . YouTube. Available at: [Link]
-
N-acetyl oxcarbazepine . PubChem. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. Available at: [Link]
-
Usefulness of oral loading of oxcarbazepine suspension in selected patients with epilepsy . Europe PMC. Available at: [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview . National Institutes of Health (NIH). Available at: [Link]
-
Regulatory Guidelines for API-Excipient Compatibility Studies . Labinsights. Available at: [Link]
-
Hydrolysis of synthetic esters by the antibacterial agent in serum . PubMed. Available at: [Link]
-
mechanism of ester hydrolysis . YouTube. Available at: [Link]
-
Preparation, in vitro and in vivo characterization of solid dispersions of Oxcarbazepine using melting technique . The Pharma Innovation Journal. Available at: [Link]
-
Oxcarbazepine 202810 Clinpharm PREA . FDA. Available at: [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions . Pharmafocusasia. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications . Purdue e-Pubs. Available at: [Link]
-
Formulation and Characterization of Solid Dispersion for Enhancing the Solubility of BCS Class 2 Drugs . International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Development of a solid dosage form compatibility studies on the active substance-excipients . ResearchGate. Available at: [Link]
-
Design, Development and Evaluation of Oxcarbazepine Loaded Fast Dissolving Oral Film . IT Medical Team. Available at: [Link]
-
(PDF) In vitro-in vivo evaluation of fast-dissolving tablets containing solid dispersion of oxcarbazepine . ResearchGate. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of Penetration Enhancers on Transdermal Delivery of Oxcarbazepine, an Antiepileptic Drug Using Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. Usefulness of oral loading of oxcarbazepine suspension in selected patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. researchgate.net [researchgate.net]
- 17. ardena.com [ardena.com]
- 18. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labinsights.nl [labinsights.nl]
Technical Support Center: Troubleshooting Unexpected Side Effects of 10-Acetyloxy Oxcarbazepine in Animal Models
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 10-Acetyloxy Oxcarbazepine in animal models. As a derivative of Oxcarbazepine, it is anticipated that 10-Acetyloxy Oxcarbazepine shares a similar metabolic pathway and pharmacological profile. This guide provides a structured approach to troubleshooting unexpected side effects, based on the established knowledge of Oxcarbazepine and its active metabolite, the monohydroxy derivative (MHD). The following content is intended to be a proactive resource to navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic pathway of 10-Acetyloxy Oxcarbazepine?
A1: 10-Acetyloxy Oxcarbazepine is expected to be a prodrug that undergoes rapid metabolism. It is hypothesized that it is first hydrolyzed to 10-hydroxycarbazepine (MHD), the pharmacologically active metabolite of oxcarbazepine, and acetic acid. MHD is then further metabolized, primarily through glucuronidation, and excreted.
Q2: What are the most common side effects observed with Oxcarbazepine in animal models that might also be seen with 10-Acetyloxy Oxcarbazepine?
A2: Based on data from Oxcarbazepine studies, the most frequently observed side effects in animal models include central nervous system (CNS) effects such as sedation, ataxia, and dizziness. Other potential side effects can include hyponatremia (low sodium levels), particularly with chronic administration.
Q3: How can I differentiate between expected pharmacological effects and unexpected toxicity?
A3: A dose-response study is crucial. Expected pharmacological effects should demonstrate a clear dose-dependent relationship. Unexpected toxicity may present as a steep dose-response curve, the emergence of novel and severe clinical signs, or significant changes in hematology or clinical chemistry parameters that are not typically associated with the known mechanism of action of the drug class.
Troubleshooting Guides
Issue 1: Severe CNS Depression and Ataxia at Predicted Therapeutic Doses
Researchers may observe profound sedation, lethargy, and motor incoordination in animals at doses expected to be within the therapeutic range.
Potential Causes:
-
Rapid Prodrug Conversion: The acetyloxy moiety may be cleaved more rapidly in the specific animal model than anticipated, leading to a rapid spike in the concentration of the active metabolite, MHD, causing acute CNS depression.
-
Species-Specific Metabolism: The rate of metabolism and clearance of MHD can vary significantly between species. Rodents, for example, tend to metabolize drugs more quickly than humans, but the specific enzymes involved in MHD clearance might be saturated.
-
Vehicle Effects: The vehicle used to dissolve and administer the compound could potentiate its effects or have its own sedative properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe CNS depression.
Detailed Steps:
-
Dose and Administration Verification:
-
Double-check all calculations for dose preparation.
-
Ensure the administration route (e.g., oral gavage, intraperitoneal injection) is being performed correctly and consistently.
-
-
Preliminary Pharmacokinetic (PK) Study:
-
Objective: To determine the maximum plasma concentration (Cmax) and time to Cmax (Tmax) of the active metabolite (MHD).
-
Protocol:
-
Administer a single, low dose of 10-Acetyloxy Oxcarbazepine to a small cohort of animals.
-
Collect blood samples at multiple time points (e.g., 15, 30, 60 minutes, and 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma samples for concentrations of both the parent compound and MHD using a validated analytical method (e.g., LC-MS/MS).
-
-
Interpretation: An unexpectedly high and early Cmax for MHD would support the hypothesis of rapid prodrug conversion.
-
-
Vehicle Control Group:
-
Administer the vehicle alone to a control group of animals and observe for any behavioral changes. This will help to rule out any confounding sedative effects of the vehicle.
-
Issue 2: Unexpected Hyponatremia and Altered Electrolytes
Routine blood work reveals a significant decrease in serum sodium levels, which may or may not be accompanied by clinical signs such as lethargy or seizures.
Potential Causes:
-
Known Class Effect: Oxcarbazepine and its active metabolite are known to cause hyponatremia by inducing the syndrome of inappropriate antidiuretic hormone secretion (SIADH).
-
Renal Effects: The compound or its metabolites may have direct effects on renal handling of sodium and water.
-
Strain or Species Susceptibility: Certain strains or species of animals may be more genetically predisposed to developing hyponatremia.
Troubleshooting Workflow:
Caption: Diagnostic workflow for suspected hyponatremia.
Detailed Steps:
-
Confirmation and Monitoring:
-
Repeat the serum electrolyte measurement to confirm the initial finding.
-
Implement more frequent monitoring of serum sodium levels, especially during the initial phase of dosing.
-
-
Metabolic Cage Study:
-
Objective: To assess water balance and renal electrolyte handling.
-
Protocol:
-
House animals in metabolic cages that allow for the separate collection of urine and feces.
-
Measure daily water intake and urine output.
-
Collect urine samples to analyze for osmolality and sodium concentration.
-
-
Interpretation: In a state of SIADH-like effects, one would expect to see inappropriately concentrated urine (high osmolality) and elevated urinary sodium excretion despite low serum sodium levels.
-
-
Dose Adjustment:
-
Determine if the hyponatremia is dose-dependent. A dose reduction may mitigate the effect while retaining the desired pharmacological activity.
-
Data Summary Table
| Parameter | Mouse | Rat | Rabbit | Monkey |
| Typical Oral Bioavailability of Oxcarbazepine (%) | ~60 | ~70 | ~50 | ~95 |
| MHD Half-life (hours) | 1-2 | 2-3 | 4-6 | 8-12 |
| Primary Clearance Route | Hepatic | Hepatic | Hepatic | Hepatic/Renal |
Note: This table provides generalized data for Oxcarbazepine and should be used as a preliminary guide. The pharmacokinetics of 10-Acetyloxy Oxcarbazepine may differ.
References
-
Grant, S. M., & Faulds, D. (2000). Oxcarbazepine. Drugs, 59(1), 133-143. [Link]
-
Flesch, G., et al. (2000). The metabolic disposition of oxcarbazepine and its active metabolite 10, 11-dihydro-10-hydroxy-carbamazepine in healthy volunteers. Clinical Therapeutics, 22(5), 578-590. [Link]
-
Schachter, S. C. (2009). Oxcarbazepine: a review. Expert Opinion on Pharmacotherapy, 10(10), 1687-1700. [Link]
-
Kutlu, G., & Can, O. D. (2014). Effects of oxcarbazepine on anxiety and depression in mice. Pharmacology Biochemistry and Behavior, 122, 15-21. [Link]
-
Sachdeo, R. C., & Wasserstein, A. (2007). Hyponatremia and the syndrome of inappropriate antidiuretic hormone in the use of oxcarbazepine. Epilepsia, 48(s4), 1-8. [Link]
Technical Support Center: Optimization of Incubation Times for 10-Acetyloxy Oxcarbazepine
Introduction: Welcome to the technical support guide for 10-Acetyloxy Oxcarbazepine. As a novel ester-based prodrug, 10-Acetyloxy Oxcarbazepine is designed to enhance cellular uptake and subsequently be converted into its active metabolites. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to effectively optimize incubation times in cell culture experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues to ensure the integrity and reproducibility of your results.
Core Concept: The Two-Step Bioactivation Pathway
Understanding the mechanism of 10-Acetyloxy Oxcarbazepine is critical for designing your experiments. This compound is a prodrug that undergoes a two-step intracellular conversion to its final active form, Licarbazepine (MHD).
-
Step 1 (Ester Hydrolysis): Upon entering the cell, the acetyloxy group is cleaved by intracellular esterases, releasing Oxcarbazepine (OXC). The efficiency of this step is highly dependent on the enzymatic activity of the specific cell type being used.
-
Step 2 (Keto Reduction): Oxcarbazepine is then rapidly reduced by cytosolic arylketone reductases to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as Licarbazepine.[1]
It is the final metabolite, MHD, that is primarily responsible for the therapeutic effect: the blockade of voltage-sensitive sodium channels, which stabilizes hyper-excited neural membranes and suppresses repetitive neuronal firing.[2][3] Therefore, optimizing your incubation time is a balancing act: it must be long enough to allow for this two-step conversion to generate sufficient MHD, but short enough to avoid cytotoxicity from the parent compound or off-target effects.
Caption: Bioactivation pathway of 10-Acetyloxy Oxcarbazepine.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Experimental Design & Initial Setup
Q1: Where should I start? How do I determine the initial concentration range and incubation time for my cell line?
A1: The key is to perform a matrix experiment, testing a range of concentrations against several incubation times. This allows you to identify a preliminary therapeutic window.
-
Causality: A short incubation might not allow for sufficient conversion to the active MHD, leading to a false-negative result (no observed effect). Conversely, a very long incubation, even at low concentrations, could lead to non-specific cytotoxicity that masks the desired pharmacological effect.[4]
-
Recommended Starting Point:
-
Concentration Range: Start with a broad range, for example, from 10 nM to 100 µM.
-
Incubation Times: Test a few distinct time points to capture both early and late responses. A good starting set would be 6 hours, 24 hours, and 48 hours.[4]
-
Table 1: Example Initial Titration Matrix
| Concentration | 6-Hour Incubation | 24-Hour Incubation | 48-Hour Incubation |
| Vehicle Control | Measure Baseline | Measure Baseline | Measure Baseline |
| 10 nM | Assess Viability | Assess Viability | Assess Viability |
| 100 nM | Assess Viability | Assess Viability | Assess Viability |
| 1 µM | Assess Viability | Assess Viability | Assess Viability |
| 10 µM | Assess Viability | Assess Viability | Assess Viability |
| 100 µM | Assess Viability | Assess Viability | Assess Viability |
Q2: What controls are essential for a robust experiment?
A2: Proper controls are non-negotiable for validating your findings.
-
Vehicle Control (e.g., 0.1% DMSO): This is the most critical control. It establishes the baseline health and response of your cells to the solvent used to dissolve the 10-Acetyloxy Oxcarbazepine.
-
Untreated Control: Cells incubated in media alone. This ensures the vehicle itself has no effect.
-
Positive Controls (for functional assays): If possible, include Oxcarbazepine (OXC) and Licarbazepine (MHD) in separate wells. This will help you dissect the conversion process. If cells respond to MHD but not 10-Acetyloxy Oxcarbazepine at a given time point, it suggests insufficient incubation time for conversion.
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., Staurosporine) to confirm that your viability assay is working correctly.
Category 2: Troubleshooting Common Issues
Q3: I'm not seeing any effect from the compound, even at high concentrations and long incubation times. What's going wrong?
A3: This is a common issue that can point to several factors.
| Possible Cause | Explanation & Recommended Solution |
| Insufficient Bioactivation | Your cell line may have low endogenous esterase or reductase activity. Solution: 1) Increase incubation time further (e.g., 72 hours). 2) Analytically confirm the conversion of the prodrug to OXC and MHD via LC-MS/MS or a validated HPLC method.[5][6] If no MHD is detected, the cell line is likely not suitable for this prodrug. |
| Compound Degradation | 10-Acetyloxy Oxcarbazepine, as an ester, and its intermediate, Oxcarbazepine, may be unstable in your cell culture medium, especially if the pH is basic.[7] Solution: Prepare fresh stock solutions for every experiment. Test the stability of the compound in your media over 48 hours at 37°C by taking aliquots and analyzing them via HPLC.[8] |
| Drug Efflux | The parent compound or its metabolites may be actively transported out of the cell by efflux pumps like P-glycoprotein (Pgp).[9] Solution: Co-incubate with a known Pgp inhibitor (e.g., verapamil or tariquidar) to see if the biological effect is restored.[9] |
Q4: My cells are dying at all concentrations, even very low ones. How can I fix this?
A4: Widespread cytotoxicity often indicates a problem with either the compound's stability or the experimental conditions.
| Possible Cause | Explanation & Recommended Solution |
| Rapid Prodrug Hydrolysis | The compound may be rapidly hydrolyzed in the media (especially if serum is present, as it contains esterases) to OXC, leading to a high local concentration and acute toxicity. Solution: Reduce the initial incubation time significantly. Try shorter time points like 1, 2, and 4 hours.[10] Consider using serum-free media for the incubation period if your cell line can tolerate it. |
| Vehicle Toxicity | The solvent (e.g., DMSO) may be at too high a final concentration. Solution: Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level for your cells (typically ≤0.5%). Run a vehicle-only dose-response curve to confirm. |
| Poor Cell Health | Unhealthy or overly confluent cells are more susceptible to chemical insults.[11] Solution: Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density. Always check cell health and morphology before starting an experiment. |
Experimental Protocols & Workflows
Protocol 1: Time-Course and Dose-Response Viability Assay
This protocol is a foundational experiment to determine the optimal incubation time and concentration range.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well tissue culture-treated plate at a pre-determined optimal density and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of 10-Acetyloxy Oxcarbazepine in 100% DMSO. Create a serial dilution series in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant in all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include all necessary controls (vehicle, untreated, etc.).
-
Incubation: Incubate plates for your desired time points (e.g., 6, 24, and 48 hours). Use separate plates for each time point.
-
Viability Assessment: At the end of each incubation period, measure cell viability using a standard method such as an MTS or resazurin-based assay.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curves for each incubation time to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Caption: Workflow for optimizing incubation time and concentration.
Protocol 2: Analytical Validation of Prodrug Conversion (LC-MS/MS)
This is an advanced but crucial step to confirm the bioactivation of 10-Acetyloxy Oxcarbazepine.
Methodology:
-
Cell Seeding: Seed cells in a larger format (e.g., 6-well plate) to ensure sufficient material for analysis.
-
Treatment: Treat cells with a chosen concentration of 10-Acetyloxy Oxcarbazepine (e.g., the EC50 determined from Protocol 1).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell lysate and the supernatant (culture media).
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the samples to isolate the compounds.[5]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the levels of 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, and Licarbazepine (MHD).
-
Data Analysis: Plot the concentration of each compound over time. A successful experiment will show the disappearance of the parent prodrug coinciding with the appearance of the intermediate (OXC) and the final active metabolite (MHD).
This data provides definitive evidence that your cell system is metabolizing the compound as expected and directly informs the selection of an appropriate incubation time for downstream functional assays.
References
-
National Center for Biotechnology Information (2025). Oxcarbazepine. StatPearls. Available from: [Link]
-
Flesch, G. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. Clinical Drug Investigation, 24(4), 185-203. Available from: [Link]
-
Gao, F., et al. (2022). Population pharmacokinetics of oxcarbazepine 10-monohydroxy derivative in Chinese adult epileptic patients. Frontiers in Pharmacology, 13, 912015. Available from: [Link]
-
Pathare, D. B., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1825-1830. Available from: [Link]
-
Sharma, S., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Journal of Controlled Release, 365, 837-865. Available from: [Link]
-
Wang, J. S., et al. (2014). In vitro transport profile of carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their active metabolites by human P-glycoprotein. Epilepsy Research, 108(10), 1751-1760. Available from: [Link]
- Miles, M. V., et al. (2003). OXCARBAZEPINE-METABOLITE-(MHD)-CONCENTRATION-IN-SALIVA-OFFERS-AN-ALTERNATIVE-TO-SERUM-FOR-THERAPEUTIC-MONITORING. American Epilepsy Society.
-
Diogo, V. M., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(7), 1877. Available from: [Link]
-
Eppendorf & Promega (2021). Troubleshooting Cell based Assays. YouTube. Available from: [Link]
-
Wikipedia. Oxcarbazepine. Available from: [Link]
-
Rao, K. S., et al. (2011). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Pharmaceutical Methods, 2(1), 48-53. Available from: [Link]
- Mikayelyan, A. V., et al. (2019). Protein precipitation method for determination of oxcarbazepine and its 10-monohydroxy derivative in human plasma by LC-MS/MS. Pharm. Sci. and Res, 11(9), 3169-3175.
-
ResearchGate. Effects of drug concentration and incubation time on drug loading of.... Available from: [Link]
- Ferreira, A., et al. (2018). HPLC–DAD Method for the Quantification of Carbamazepine, Oxcarbazepine and their Active Metabolites in HepaRG Cell Culture Samples.
- Siddartha, B., & Sudheer, B. (2009). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 21(9).
-
Patsnap. (2024). What is the mechanism of Oxcarbazepine? Synapse. Available from: [Link]
- Schmutz, M., et al. (1994). Oxcarbazepine: mechanisms of action. Epilepsy Research. Supplement, 10, 35-40.
- Reddy, P. (2013). Process for the preparation of oxcarbazepine. Google Patents.
-
Jackson, J. G., & Wick, M. J. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(64), 107643–107662. Available from: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
- Enéas, P. C. R., et al. (2009). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 45(2), 265-272.
-
ResearchGate. Inhibition of cell growth using a 60-min drug incubation protocol.... Available from: [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available from: [Link]
-
ResearchGate. Troubleshooting Guide. Available from: [Link]
Sources
- 1. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. In vitro transport profile of carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their active metabolites by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 10-Acetyloxy Oxcarbazepine's Anticonvulsant Profile in Preclinical Seizure Models
For researchers and drug development professionals navigating the landscape of novel anticonvulsant therapies, a critical evaluation of preclinical efficacy is paramount. This guide provides an in-depth comparison of 10-Acetyloxy Oxcarbazepine, a prodrug of the active metabolite of oxcarbazepine, with its parent compound and other relevant anticonvulsants. We will delve into its performance in established and diverse seizure models, offering supporting experimental data and detailed protocols to inform your research and development endeavors.
Introduction: The Rationale for 10-Acetyloxy Oxcarbazepine
Oxcarbazepine, a 10-keto analogue of carbamazepine, is a widely used antiepileptic drug for the treatment of partial and generalized tonic-clonic seizures[1]. Its therapeutic action is primarily mediated by its rapid and extensive metabolism to the active 10-monohydroxy derivative (MHD), also known as licarbazepine[2][3][4]. The development of 10-Acetyloxy Oxcarbazepine, an ester prodrug of MHD, represents a strategic approach to potentially enhance the pharmacokinetic profile and therapeutic window of the active moiety. The esterification aims to modulate absorption, distribution, and metabolism, with the goal of providing more consistent plasma concentrations of MHD and potentially reducing metabolite-related side effects.
The core of anticonvulsant drug discovery lies in rigorous testing across a battery of preclinical seizure models, each designed to mimic specific aspects of human epilepsy[5]. This guide will focus on three such models: the Maximal Electroshock (MES) test, the 6 Hz psychomotor seizure model, and the kainic acid-induced seizure model. By comparing the activity of 10-Acetyloxy Oxcarbazepine and Oxcarbazepine in these distinct models, we can construct a comprehensive profile of their anticonvulsant potential.
Mechanism of Action: Targeting Neuronal Hyperexcitability
The anticonvulsant effects of Oxcarbazepine and, by extension, its active metabolite MHD, are primarily attributed to the blockade of voltage-sensitive sodium channels[6][7]. This action stabilizes hyperexcited neuronal membranes, leading to a reduction in repetitive neuronal firing and a decrease in the propagation of synaptic impulses[6]. As 10-Acetyloxy Oxcarbazepine is a prodrug that delivers MHD, its fundamental mechanism of action is expected to be identical to that of Oxcarbazepine.
}
Metabolic pathway and mechanism of action.
Comparative Efficacy in Preclinical Seizure Models
The following sections detail the experimental protocols for three distinct seizure models and present a comparative analysis of the anticonvulsant activity of 10-Acetyloxy Oxcarbazepine, Oxcarbazepine, and other relevant compounds.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model that is highly predictive of efficacy against generalized tonic-clonic seizures[8][9]. It assesses a compound's ability to prevent the spread of seizures through neural circuits.
-
Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats or CF-1 mice) are used. Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: Test compounds (10-Acetyloxy Oxcarbazepine, Oxcarbazepine) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A predetermined time interval is allowed for drug absorption and distribution before seizure induction.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes[8]. A drop of saline or a local anesthetic is applied to the corneas to ensure good electrical contact and minimize discomfort[8].
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[8]. An animal is considered protected if it does not exhibit this characteristic tonic extension.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated for each compound.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| (S)-10-Acetyloxy Oxcarbazepine | Rat | p.o. | 4.7 | Benes et al., 1999 |
| (R)-10-Acetyloxy Oxcarbazepine | Rat | p.o. | 10.9 | Benes et al., 1999 |
| Oxcarbazepine | Rodent | p.o. | 14-21 | McLean et al., 1994[10] |
| Carbamazepine | Rat | i.p. | ~8 | Löscher & Schmidt, 1988 |
Note: The data for 10-Acetyloxy Oxcarbazepine are for its individual enantiomers. The (S)-enantiomer demonstrates notably higher potency.
}
Experimental workflow for the MES test.
6 Hz Psychomotor Seizure Model
The 6 Hz model is considered a model of therapy-resistant partial seizures and is valuable for identifying anticonvulsants with novel mechanisms of action or efficacy against difficult-to-treat epilepsy[2][11].
-
Animal Preparation: Adult male rodents are used and acclimatized as in the MES test.
-
Drug Administration: Test compounds or vehicle are administered at various doses and at a predetermined time before seizure induction.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus of a longer duration (3 seconds) is delivered via corneal electrodes[12]. Different current intensities (e.g., 22, 32, or 44 mA in mice) can be used to assess efficacy against varying seizure severities[11][12].
-
Endpoint Measurement: The endpoint is the observation of a characteristic "stun" posture with stereotyped, repetitive movements of the head and forelimbs[12]. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus[12].
-
Data Analysis: The ED50 is calculated as the dose that prevents the characteristic seizure behavior in 50% of the animals.
| Compound | Animal Model | Stimulus Intensity | ED50 (mg/kg) | Reference |
| Carbamazepine | Rat | 1.5x CC97 | >30 | Barton et al., 2017[3] |
| Phenytoin | Rat | 1.5x CC97 | >30 | Barton et al., 2017[3] |
| Valproate | Rat | 1.5x CC97 | 134.4 | Barton et al., 2017[3] |
| Levetiracetam | Rat | 1.5x CC97 | 8.8 | Barton et al., 2017[3] |
Note: CC97 refers to the current that induces seizures in 97% of animals. The higher ED50 values for carbamazepine and phenytoin in this model compared to the MES test suggest that 6 Hz seizures are more resistant to traditional sodium channel blockers.
Kainic Acid-Induced Seizure Model
The kainic acid model is a chemoconvulsant model that induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy[6][13]. It is particularly useful for studying the processes of epileptogenesis and for evaluating the neuroprotective effects of potential anticonvulsants[14].
-
Animal Preparation: Adult male rodents are surgically implanted with electrodes for electroencephalogram (EEG) monitoring. After a recovery period, baseline EEG is recorded.
-
Drug Administration: The test compound or vehicle is administered prior to or after the induction of status epilepticus with kainic acid.
-
Seizure Induction: Kainic acid is administered systemically (i.p. or s.c.) or directly into the brain (e.g., intra-amygdala or intra-hippocampal) to induce status epilepticus[6][13]. Seizure activity is monitored behaviorally (e.g., using the Racine scale) and via EEG[13].
-
Endpoint Measurement: Endpoints can include the latency to the first seizure, the severity and duration of status epilepticus, the frequency and duration of subsequent spontaneous recurrent seizures, and the extent of neuronal damage in specific brain regions (e.g., the hippocampus)[14].
-
Data Analysis: Data are typically analyzed by comparing the seizure parameters and neuronal damage in the drug-treated group to the vehicle-treated control group.
Quantitative ED50 data for 10-Acetyloxy Oxcarbazepine in the kainic acid model are not available. However, studies have investigated the effects of Oxcarbazepine in this model.
One study demonstrated that the administration of Oxcarbazepine prior to kainic acid in rats diminished the frequency of head and body shakes, which are behavioral manifestations of seizure activity[15]. Furthermore, Oxcarbazepine has been shown to exert neuroprotective effects in the hippocampus in a gerbil model of transient global cerebral ischemia, suggesting a potential for mitigating neuronal damage associated with seizures[16].
Carbamazepine has shown variable efficacy in the intrahippocampal kainate model, with its effectiveness being dependent on the mouse strain and the specific definition of electrographic seizures used[6]. This highlights the complexity of this model and the importance of standardized protocols.
Synthesis and Discussion
The available preclinical data provide a compelling, albeit incomplete, picture of the anticonvulsant potential of 10-Acetyloxy Oxcarbazepine.
-
Potency in the MES Model: The significantly lower ED50 of the (S)-enantiomer of 10-Acetyloxy Oxcarbazepine compared to Oxcarbazepine in the MES test suggests a potentially greater potency against generalized tonic-clonic seizures. This could translate to lower therapeutic doses and a wider therapeutic index.
-
Inferred Activity in the 6 Hz Model: While direct data is lacking, the performance of carbamazepine in the 6 Hz model suggests that compounds primarily acting on voltage-gated sodium channels may have limitations in this model of therapy-resistant seizures. Further studies are crucial to determine if the prodrug formulation of 10-Acetyloxy Oxcarbazepine offers any advantage in this context.
-
Potential in the Kainic Acid Model: The observed effects of Oxcarbazepine in reducing seizure-related behaviors and its potential for neuroprotection in the kainic acid model are promising. As a prodrug delivering the same active metabolite, 10-Acetyloxy Oxcarbazepine is likely to share these properties. Future research should focus on quantifying the efficacy of 10-Acetyloxy Oxcarbazepine in preventing or mitigating spontaneous recurrent seizures and neuronal damage in this chronic epilepsy model.
}
Summary of 10-Acetyloxy Oxcarbazepine's profile.
Conclusion and Future Directions
10-Acetyloxy Oxcarbazepine, as a prodrug of the active metabolite of Oxcarbazepine, demonstrates significant promise as an anticonvulsant. Its enhanced potency in the MES model, particularly for the (S)-enantiomer, suggests a potential for improved efficacy against generalized tonic-clonic seizures.
However, to fully validate its anticonvulsant activity and delineate its therapeutic advantages, further rigorous preclinical evaluation is necessary. Specifically, studies generating quantitative efficacy data (ED50 values) for 10-Acetyloxy Oxcarbazepine in the 6 Hz and kainic acid-induced spontaneous recurrent seizure models are critical. Such data will enable a more direct and comprehensive comparison with Oxcarbazepine and other standard antiepileptic drugs, providing the essential evidence base to guide its progression through the drug development pipeline.
References
-
Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217–227. [Link]
-
Benes, J., Parada, A., Figueiredo, I., Alves, G., Freitas, A. P., & Soares-da-Silva, P. (1999). Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. Journal of Medicinal Chemistry, 42(14), 2582–2587. [Link]
-
Barton, M. E., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1045-1054. [Link]
-
Bolle, P., et al. (2011). Overview of the clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics, 50(12), 783-800. [Link]
-
Glauser, T. A. (2001). Oxcarbazepine in the treatment of epilepsy. Pharmacotherapy, 21(8), 904-919. [Link]
-
Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 37(10 Pt 2), 2887–2899. [Link]
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]
-
McLean, M. J., et al. (1994). Oxcarbazepine: mechanisms of action. Epilepsia, 35 Suppl 3, S15-S19. [Link]
-
McLean, M. J., Schmutz, M., Wamil, A. W., Olpe, H. R., Portet, C., & Feldmann, K. F. (1994). Oxcarbazepine: mechanisms of action. Epilepsia, 35 Suppl 3, S5-9. [Link]
-
Park, J. H., et al. (2019). Pre- and Post-Treatment with Novel Antiepileptic Drug Oxcarbazepine Exerts Neuroprotective Effect in the Hippocampus in a Gerbil Model of Transient Global Cerebral Ischemia. International Journal of Molecular Sciences, 20(20), 5153. [Link]
-
PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]
-
Rocha, L., Osorio-Rico, L., & Alonso-Vanegas, M. (2011). Effects of oxcarbazepine on monoamines content in hippocampus and head and body shakes and sleep patterns in kainic acid-treated rats. Neuroscience Letters, 499(3), 172-176. [Link]
-
Stasiuk, W., & Luszczki, J. J. (2016). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 405-416). Humana Press, New York, NY. [Link]
-
Taira, T., & Lason, W. (2003). Oxcarbazepine. Drugs, 63(13), 1335-1346. [Link]
-
Turski, L., et al. (1983). The behavioural syndrome of seizures and brain damage produced by systemic administration of kainic acid in the rat. Neuroscience, 9(3), 513-524. [Link]
-
van Hees, J. W., et al. (2016). The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain. Epilepsia, 57(7), 1139-1148. [Link]
-
White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of animal models. Neurologic Clinics, 21(3), 671-688. [Link]
-
Yuen, E., & Trocio, J. (2015). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Journal of Visualized Experiments, (103), e53142. [Link]
-
Zolkowska, D., et al. (2017). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 58(10), 1733-1742. [Link]
-
Zhang, Y., et al. (2023). Anti-epileptic and Neuroprotective Effects of Ultra-low Dose NADPH Oxidase Inhibitor Dextromethorphan on Kainic Acid-induced Chronic Temporal Lobe Epilepsy in Rats. Neuroscience Bulletin, 39(12), 1845-1858. [Link]
Sources
- 1. Computational Study and Synthesis of a New Class of Anticonvulsants with 6 Hz Psychomotor Seizure Test Activity: 2-(1,3-benzodioxol-5-yloxy)- N'-[substituted]-acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Phenosanic Acid in Rat Seizure Models [mdpi.com]
- 10. Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. transpharmation.com [transpharmation.com]
- 12. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 13. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-epileptic and Neuroprotective Effects of Ultra-low Dose NADPH Oxidase Inhibitor Dextromethorphan on Kainic Acid-induced Chronic Temporal Lobe Epilepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Bioanalytical Method Validation for 10-Acetyloxy Oxcarbazepine in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug development, the robust quantification of therapeutic agents in biological matrices is a cornerstone of preclinical and clinical success. This guide provides an in-depth technical comparison and a validated experimental framework for a bioanalytical method targeting 10-Acetyloxy Oxcarbazepine, a putative prodrug of the active antiepileptic agent, licarbazepine. As a Senior Application Scientist, my objective is to fuse regulatory expectations with practical, field-tested insights to empower your bioanalytical endeavors.
The Bioanalytical Challenge: Unmasking the Active Moiety
10-Acetyloxy Oxcarbazepine, akin to its predecessor Oxcarbazepine, is designed as a prodrug. Upon administration, it is anticipated to undergo rapid and extensive metabolism to its pharmacologically active metabolite, licarbazepine (also known as 10-monohydroxy derivative or MHD). This metabolic conversion is the lynchpin of its therapeutic action[1][2][3].
Therefore, a pivotal strategic decision in the bioanalytical method development is whether to quantify the prodrug, the active metabolite, or both. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends that for a prodrug, both the prodrug and the active metabolite should be measured, especially during early clinical development[4]. This approach provides a comprehensive pharmacokinetic profile, detailing the rate and extent of conversion and the exposure to both moieties.
This guide will focus on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of 10-Acetyloxy Oxcarbazepine and its active metabolite, licarbazepine, in human plasma. This dual-analyte approach offers a complete picture of the drug's behavior in vivo, a critical dataset for regulatory submissions.
Method Selection: Why LC-MS/MS Reigns Supreme
While alternative techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) have been employed for the analysis of Oxcarbazepine and its metabolites, LC-MS/MS offers unparalleled advantages in the bioanalytical realm[5][6].
| Feature | LC-MS/MS | HPLC-UV |
| Selectivity | High | Moderate to Low |
| Sensitivity | High (pg/mL to ng/mL) | Lower (ng/mL to µg/mL) |
| Specificity | High (based on mass-to-charge ratio) | Lower (potential for interferences) |
| Sample Volume | Minimal (typically <100 µL) | Larger volumes may be required |
| Run Time | Fast (typically 2-5 minutes) | Can be longer |
The superior selectivity and sensitivity of LC-MS/MS are indispensable for accurately quantifying low concentrations of the parent prodrug, which may be transient and rapidly converted, alongside the more abundant active metabolite.
The Bioanalytical Workflow: A Step-by-Step Validation Protocol
The following protocol outlines a comprehensive validation of an LC-MS/MS method for 10-Acetyloxy Oxcarbazepine and licarbazepine, grounded in the principles of the FDA's M10 Bioanalytical Method Validation guidance[4].
Experimental Workflow Diagram
Caption: A generalized workflow for the bioanalytical method validation.
Detailed Protocol
Step 1: Reagents and Materials
-
Reference standards of 10-Acetyloxy Oxcarbazepine and licarbazepine (>99% purity).
-
Stable isotope-labeled internal standard (SIL-IS), such as Licarbazepine-d4, for robust quantification.
-
HPLC-grade solvents (acetonitrile, methanol, water).
-
Formic acid or ammonium formate for mobile phase modification.
-
Human plasma (screened for interferences).
Step 2: Stock and Working Solutions Preparation
-
Prepare individual stock solutions of each analyte and the internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the analyte stock solutions to create calibration standards and quality control (QC) samples at various concentration levels (low, medium, high).
Step 3: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Causality Behind Experimental Choice: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. While other techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner extracts, protein precipitation is often sufficient for the sensitivity and selectivity of modern LC-MS/MS instrumentation and offers a high-throughput advantage.
Step 4: LC-MS/MS Conditions
| Parameter | Recommended Condition | Alternative |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl or Cyano column |
| Mobile Phase A | 0.1% Formic acid in water | 5 mM Ammonium formate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (90:10, v/v) | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 - 0.6 mL/min |
| Gradient | Optimized for separation of analytes from matrix components | Isocratic (if separation is adequate) |
| Injection Volume | 5 µL | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Atmospheric Pressure Chemical Ionization (APCI) |
| MS Detection | Multiple Reaction Monitoring (MRM) | --- |
| MRM Transitions | To be determined by direct infusion of standards | --- |
Step 5: Method Validation Parameters
The following validation parameters must be assessed according to FDA guidelines[4][7][8].
Caption: Key parameters for bioanalytical method validation as per FDA guidelines.
Data Interpretation and Acceptance Criteria
The following tables summarize the expected outcomes and FDA acceptance criteria for the validation of the bioanalytical method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 10-Acetyloxy Oxcarbazepine | 1 - 1000 | ≥ 0.99 |
| Licarbazepine | 10 - 5000 | ≥ 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (% Bias) | Precision (%RSD) |
| 10-Acetyloxy Oxcarbazepine | LLOQ | ± 20% | ≤ 20% |
| Low QC | ± 15% | ≤ 15% | |
| Medium QC | ± 15% | ≤ 15% | |
| High QC | ± 15% | ≤ 15% | |
| Licarbazepine | LLOQ | ± 20% | ≤ 20% |
| Low QC | ± 15% | ≤ 15% | |
| Medium QC | ± 15% | ≤ 15% | |
| High QC | ± 15% | ≤ 15% |
Table 3: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | Mean concentration within ±15% of nominal |
| Bench-Top | Room temperature for 4-24 hours | Mean concentration within ±15% of nominal |
| Long-Term | -80°C for the expected duration of sample storage | Mean concentration within ±15% of nominal |
Conclusion: A Pathway to Regulatory Confidence
This guide provides a comprehensive framework for the validation of a bioanalytical method for 10-Acetyloxy Oxcarbazepine and its active metabolite, licarbazepine, in alignment with FDA guidelines. By employing a highly selective and sensitive LC-MS/MS method and rigorously assessing all validation parameters, researchers and drug developers can generate high-quality, defensible data. This, in turn, builds a strong foundation for successful regulatory submissions and accelerates the journey of novel therapeutics from the laboratory to the clinic. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of your bioanalytical results.
References
-
Oxcarbazepine Pathway, Pharmacokinetics. ClinPGx. Available from: [Link].
-
Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. Available from: [Link].
-
Clinical pharmacokinetics of oxcarbazepine. PubMed. Available from: [Link].
-
Pharmacology of Oxcarbazepine (Trileptal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link].
-
A Short Note on Pharmacokinetics of Oxcarbazepine. Walsh Medical Media. Available from: [Link].
-
Population Pharmacokinetics of Oxcarbazepine and Its Metabolite 10-hydroxycarbazepine in Healthy Subjects. PubMed. Available from: [Link].
-
Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. MDPI. Available from: [Link].
-
method-development-and-validation-of-oxcarbazepine-by-using-rp-hplc-method.pdf. Pharmacophore. Available from: [Link].
-
Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study. PubMed. Available from: [Link].
-
Oxcarbazepine: validation and application of an analytical method. SciELO. Available from: [Link].
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link].
-
Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. National Institutes of Health. Available from: [Link].
-
Bioanalytical Method Validation. FDA. Available from: [Link].
-
Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers. Available from: [Link].
-
METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING HPLC. TIJER. Available from: [Link].
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link].
-
LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Semantic Scholar. Available from: [Link].
-
Overview of the clinical pharmacokinetics of oxcarbazepine. PubMed. Available from: [Link].
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. Available from: [Link].
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link].
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to the Safety and Tolerability of Oxcarbazepine and its Prodrug Derivative, Eslicarbazepine Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: The landscape of antiepileptic drugs (AEDs) is continually evolving, with a significant focus on developing agents with improved safety and tolerability profiles to enhance patient adherence and quality of life. This guide provides an in-depth comparative analysis of the safety and tolerability of two structurally related dibenzazepine carboxamide AEDs: oxcarbazepine and its third-generation prodrug, eslicarbazepine acetate. While the initial query concerned "10-Acetyloxy Oxcarbazepine," our comprehensive literature review indicates this is a likely misnomer for eslicarbazepine acetate, which is chemically (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. This document will, therefore, focus on the comparison between oxcarbazepine and eslicarbazepine acetate, delving into the causal mechanisms behind their distinct tolerability profiles, supported by experimental data from clinical trials and post-marketing surveillance.
Introduction: The Rationale for Structural Refinement
Oxcarbazepine (OXC) was developed as a 10-keto derivative of carbamazepine to improve upon the latter's tolerability, particularly concerning hepatic enzyme induction and the formation of the epoxide metabolite linked to hypersensitivity reactions.[1] OXC itself acts as a prodrug, rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1] It is this MHD metabolite that is primarily responsible for the antiseizure effect.[1]
However, the metabolism of oxcarbazepine produces a racemic mixture of (S)- and (R)-licarbazepine. The therapeutic activity is predominantly associated with the S-enantiomer, S-licarbazepine. This understanding paved the way for the development of eslicarbazepine acetate (ESL), a prodrug designed to deliver the active S-enantiomer more selectively.[2] This targeted delivery is the cornerstone of the hypothesis that ESL may offer a superior safety and tolerability profile compared to OXC.
The Decisive Role of Metabolism in Tolerability
The primary differentiator in the safety profiles of OXC and ESL lies in their metabolic pathways. Understanding this is crucial for interpreting clinical outcomes.
-
Oxcarbazepine Metabolism: Following oral administration, OXC is rapidly reduced by cytosolic reductases in the liver to a racemic mixture of S-licarbazepine (~80%) and R-licarbazepine (~20%). The initial peak plasma concentration of the parent drug, OXC, before its conversion, has been associated with dose-dependent central nervous system (CNS) adverse events.[3]
-
Eslicarbazepine Acetate Metabolism: ESL undergoes rapid and extensive first-pass hydrolysis by esterases to yield almost exclusively the active S-licarbazepine.[2] This pathway avoids the initial peak of a parent compound like oxcarbazepine and generates a much lower concentration of the less active R-licarbazepine.[2] This refined metabolic route is theorized to reduce the incidence of certain adverse events.
Caption: Metabolic pathways of Oxcarbazepine vs. Eslicarbazepine Acetate.
Comparative Safety and Tolerability Profile
Clinical data consistently demonstrates that while both drugs share a similar mechanism of action and efficacy, their tolerability profiles exhibit key differences. Patients transitioning from OXC to ESL often do so because of tolerability issues.[3][4]
Central Nervous System (CNS) Adverse Events
CNS-related side effects are the most frequently reported adverse events (AEs) for both medications. However, their incidence and severity often differ, which can be attributed to the differing metabolic pathways. The initial peak of the parent OXC molecule is thought to contribute to a higher incidence of certain CNS effects compared to the smoother delivery of S-licarbazepine from ESL.[3]
Studies involving patients switching from OXC to ESL have shown significant improvements in CNS-related AEs.[3][5] A meta-analysis indicated that side effects such as diplopia, ataxia, and abnormal coordination were significantly more frequent in patients treated with OXC compared to ESL.[3]
| Adverse Event | Oxcarbazepine (Adjunctive Therapy) | Eslicarbazepine Acetate (Adjunctive Therapy) | Placebo |
| Dizziness | ≥10% | 18% (800mg), 28% (1200mg) | 9% |
| Somnolence | ≥10% | 13% (800mg), 18% (1200mg) | 8% |
| Nausea | ≥10% | 10% (800mg), 16% (1200mg) | 5% |
| Headache | ≥10% | 10% (800mg), 13% (1200mg) | 8% |
| Diplopia (Double Vision) | ≥10% | 7% (800mg), 11% (1200mg) | 3% |
| Vomiting | ≥10% | 6% (800mg), 11% (1200mg) | 4% |
| Ataxia | ≥10% | 4% (800mg), 9% (1200mg) | 3% |
| Fatigue | ≥10% | 7% (800mg), 7% (1200mg) | 5% |
| Vertigo | Not specified in top AEs | 4% (800mg), 7% (1200mg) | 2% |
| Blurred Vision | ≥10% | 5% (800mg), 7% (1200mg) | 3% |
| Tremor | ≥10% | 4% (800mg), 5% (1200mg) | 2% |
Data synthesized from adjunctive therapy clinical trial information. Specific percentages for Oxcarbazepine are often reported as part of a general class of common side effects, while Eslicarbazepine Acetate data is from dose-ranging studies.[6][7]
Hyponatremia
Hyponatremia (low blood sodium levels) is a known and clinically significant adverse event associated with this class of drugs.[1][8] While both medications carry a risk, the comparative incidence is a subject of ongoing research.
-
Oxcarbazepine: In controlled studies, clinically significant hyponatremia (sodium <125 mmol/L) occurred in 2.5% of patients treated with OXC.[9] Some real-world studies have reported higher incidences, particularly in elderly patients, with one study noting a rate as high as 43%.[5][9] The risk with OXC appears to be dose-related.[5]
-
Eslicarbazepine Acetate: Phase III studies reported hyponatremia in approximately 1.2% of patients.[10] However, post-marketing data suggests a higher incidence, with one report citing it as the most frequently reported adverse drug reaction at 10.2%.[10] A comparative study found that the incidence of hyponatremia induced by ESL (33%) was not statistically different from that induced by OXC (43%).[5][11] Unlike OXC, the risk with ESL did not appear to be dose-related in that particular study.[5]
Causality: The mechanism is thought to involve an effect on the renal collecting tubules, similar to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The structural similarities between the molecules likely lead to a similar class effect, though subtle pharmacokinetic differences may influence the overall incidence. Researchers should note that monitoring serum sodium is crucial for both agents, especially in at-risk populations.
Dermatological Reactions
Serious skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are rare but severe risks associated with this class of AEDs. This risk is strongly associated with the HLA-B*1502 allele, which is more prevalent in individuals of Asian descent. While this association was first established for carbamazepine, the structural similarity warrants caution for both OXC and ESL. Standard protocols recommend genetic screening for this allele in at-risk populations before initiating therapy.
Experimental Protocols for Safety Assessment
Validating the safety and tolerability of a new chemical entity in this class requires a structured, multi-phase approach.
Preclinical Toxicology Workflow
The initial safety assessment is conducted in animal models to identify potential target organ toxicity and establish a safe starting dose for human trials.
Caption: Standard preclinical toxicology workflow for a new AED.
Step-by-Step Protocol: In-Vivo Micronucleus Assay for Genotoxicity
-
Animal Model: Utilize Swiss albino mice, 6-8 weeks old.
-
Dosing: Administer the test compound via oral gavage at three dose levels (e.g., Maximum Tolerated Dose (MTD), 1/2 MTD, 1/4 MTD), along with a positive control (e.g., cyclophosphamide) and a negative control (vehicle).
-
Sample Collection: Euthanize animals at 24 and 48 hours post-dosing. Collect bone marrow from the femur.
-
Slide Preparation: Create a cell suspension in fetal bovine serum. Prepare smears on clean glass slides and air dry.
-
Staining: Fix the slides in methanol and stain with Giemsa solution.
-
Analysis: Using a light microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.
-
Interpretation: A statistically significant, dose-dependent increase in micronucleated PCEs compared to the negative control indicates potential genotoxicity.
Clinical Trial Protocol: Assessing Tolerability in a Phase III Study
The definitive comparison of tolerability comes from randomized, double-blind, controlled clinical trials.
Protocol: Monitoring Adverse Events in a Switch Study (OXC to ESL)
-
Study Design: A multicenter, double-blind, randomized study in patients with focal-onset seizures experiencing tolerability issues with OXC.
-
Baseline Assessment: During a 4-week baseline period on a stable OXC dose, patients complete the Adverse Events Profile (AEP) and Quality of Life in Epilepsy Inventory-10 (QOLIE-10). Record baseline serum sodium levels.
-
Randomization & Titration: Patients are randomized to either continue OXC or switch overnight to an equivalent dose of ESL.[3][5] The typical conversion ratio is 1:1 to 1:1.2 (OXC:ESL).
-
Follow-up: Conduct follow-up assessments at weeks 2, 6, and 12.
-
Primary Endpoint: The primary endpoint is the change from baseline in the AEP total score at week 12.
-
Secondary Endpoints:
-
Change in QOLIE-10 score.
-
Incidence of specific AEs (dizziness, somnolence, diplopia, ataxia).
-
Incidence of clinically significant hyponatremia (serum sodium <135 mmol/L and <125 mmol/L).
-
Patient retention rate on the assigned therapy.
-
-
Data Analysis: Use an Analysis of Covariance (ANCOVA) model to compare the change in AEP scores between the two groups, with the baseline score as a covariate. Compare AE incidences using Fisher's exact test.
Conclusion and Future Directions
The development of eslicarbazepine acetate from oxcarbazepine exemplifies a rational drug design approach aimed at improving tolerability. The key mechanistic difference—a more direct metabolic pathway to the active S-licarbazepine enantiomer—underpins the observed clinical benefits.[2] Specifically, ESL offers a potential advantage in reducing the burden of certain CNS adverse events like dizziness, ataxia, and diplopia when compared to OXC.[3] This is particularly evident in studies where patients are switched from OXC to ESL, with many experiencing significant improvements in their side effect profile and quality of life.[3][5]
However, the risk of hyponatremia appears to be a class effect, with comparable incidence rates between the two drugs, necessitating careful monitoring in all patients.[5][11] The choice between these agents must be individualized, weighing the potential for improved CNS tolerability with ESL against factors like cost and formulary access. For drug development professionals, the story of OXC and ESL serves as a compelling case study in how refining metabolic pathways and stereochemistry can lead to tangible improvements in a drug's safety and tolerability profile.
References
-
Mäkinen, J., Rainesalo, S., & Peltola, J. (2017). Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Brain and Behavior, 7(3), e00634. Available at: [Link]
-
Schmid, S., et al. (2016). Overnight switching from oxcarbazepine to eslicarbazepine acetate: An observational study. Acta Neurologica Scandinavica, 134(5), 356-362. Available at: [Link]
-
Gama, H., et al. (2020). Anticonvulsant Therapy in Trigeminal Neuralgia: A Class-Oriented Systematic Review. Journal of Personalized Medicine, 10(4), 185. Available at: [Link]
-
Asconapé, J. J. (2025). Oxcarbazepine. StatPearls. Available at: [Link]
-
Sunovion Pharmaceuticals Inc. (2015). Safety and Tolerability of Eslicarbazepine Acetate (ESL) Monotherapy in Patients Previously Taking Oxcarbazepine (OXC). American Epilepsy Society. Available at: [Link]
-
Kim, H. I., et al. (2022). Real-World Efficacy and Tolerability of Switching from Oxcarbazepine to Eslicarbazepine Therapy in Children Aged 6 Years or Older with Focal Epilepsy. Journal of Clinical Neurology, 18(1), 74-82. Available at: [Link]
-
McMurray, R., et al. (2018). Safety, tolerability and effectiveness of transition to eslicarbazepine acetate from carbamazepine or oxcarbazepine in clinical practice. Epilepsy & Behavior, 84, 114-121. Available at: [Link]
-
Soares-da-Silva, P., et al. (2017). Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience. Drug Safety, 40(6), 517-531. Available at: [Link]
-
Mayo Clinic. (n.d.). Oxcarbazepine (Oral Route). Available at: [Link]
-
Schmid, S., et al. (2012). Tolerability of Overnight Switch from Oxcarbazepine to Eslicarbazepine Acetate. American Epilepsy Society. Available at: [Link]
-
Sunovion Pharmaceuticals Canada Inc. (2018). Product Monograph - Aptiom (eslicarbazepine acetate). Available at: [Link]
-
Heng, B., et al. (2017). Antiepileptic drugs-induced hyponatremia: Review and analysis of 560 hospitalized patients. Seizure, 48, 41-45. Available at: [Link]
-
Drugs.com. (2023). Trileptal Side Effects. Available at: [Link]
-
WebMD. (n.d.). Oxcarbazepine (Oxtellar XR, Trileptal) - Uses, Side Effects, and More. Available at: [Link]
-
WebMD. (n.d.). Eslicarbazepine (Aptiom) - Uses, Side Effects, and More. Available at: [Link]
-
Sunovion Pharmaceuticals Inc. (2013). Aptiom (eslicarbazepine acetate) tablets Prescribing Information. Available at: [Link]
-
Dr. Oracle. (2025). What percentage of patients develop hyponatremia from Oxcarbazepine (Oxcarb)? Available at: [Link]
-
Dr. Oracle. (2026). What are the potential side effects of Trileptal (oxcarbazepine) in patients with a history of seizures or mood disorders? Available at: [Link]
-
West Virginia University School of Pharmacy. (n.d.). Aptiom Generic Name: eslicarbazepine. Available at: [Link]
-
Habib, M. B., et al. (2021). Eslicarbazepine-induced severe hyponatremia resulted in generalized tonic-clonic seizure. Clinical Case Reports, 9(11), e4851. Available at: [Link]
Sources
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety-and-Tolerability-of-Eslicarbazepine-Acetate-(ESL)-Monotherapy-in-Patients-Previously-Taking-Oxcarbazepine-(OXC) [aesnet.org]
- 3. Transition from oxcarbazepine to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and effectiveness of transition to eslicarbazepine acetate from carbamazepine or oxcarbazepine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiepileptic drugs-induced hyponatremia: Review and analysis of 560 hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
